Cyanoacetylurea
Description
Properties
IUPAC Name |
N-carbamoyl-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRPCPCQQPZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061697 | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061697 | |
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Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448-98-2 | |
| Record name | N-(Aminocarbonyl)-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyanoacetyl)urea | |
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| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(aminocarbonyl)-2-cyano- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-carbamoyl-2-cyanoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-Carbamoyl-2-cyanoacetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3689A6A46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyanoacetylurea (CAS: 1448-98-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea, with the CAS registry number 1448-98-2, is a versatile organic compound featuring both a cyano and a urea functional group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds. It serves as a crucial building block for uracil derivatives, some of which exhibit significant biological activities and are investigated in medicinal chemistry.[2] This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, spectral data, safety information, and detailed experimental protocols for its synthesis.
Physicochemical Properties
This compound is typically a white to off-white or light yellow crystalline solid.[1] It is soluble in polar organic solvents such as DMSO.[3] A comprehensive summary of its physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [1][4][5][6] |
| Molecular Weight | 127.10 g/mol | [1][4][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 215 °C (decomposition) | [3] |
| Density | 1.342 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.51 ± 0.10 (Predicted) | [3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][7] |
Table 2: Calculated Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Normal Boiling Point (Tboil) | 623.44 | K | [8] |
| Enthalpy of Fusion (ΔfusH°) | 21.12 | kJ/mol | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 65.54 | kJ/mol | [8] |
| LogP (Octanol/Water Partition Coefficient) | -0.905 | [8] | |
| Water Solubility (log10WS) | -0.52 | mol/L | [8] |
| Critical Temperature (Tc) | 847.02 | K | [8] |
| Critical Pressure (Pc) | 4883.38 | kPa | [8] |
| Critical Volume (Vc) | 0.361 | m³/kmol | [8] |
| McGowan's Characteristic Volume (McVol) | 91.700 | ml/mol | [8] |
Spectral Data and Analysis
The structural features of this compound can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show three distinct signals corresponding to the different proton environments. The methylene protons (CH₂) adjacent to the cyano and carbonyl groups would appear as a singlet. The two amine protons (NH₂) of the urea moiety would also likely appear as a broad singlet, and the amide proton (NH) would be a separate singlet.
¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms: the nitrile carbon (C≡N), the methylene carbon (CH₂), and the two carbonyl carbons (C=O) of the urea and acetyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The spectrum available from the NIST WebBook shows characteristic absorption bands. Major peaks are anticipated for the N-H stretching of the urea and amide groups, the C=O stretching of both carbonyl groups, and the C≡N stretching of the nitrile group.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound from the NIST WebBook shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural confirmation.
Table 3: Summary of Spectral Data for this compound
| Technique | Data Source | Key Features |
| ¹H NMR | ChemicalBook | Signals for CH₂, NH₂, and NH protons. |
| ¹³C NMR | Guidechem | Signals for C≡N, CH₂, and two C=O carbons.[4] |
| IR | NIST WebBook | Characteristic absorptions for N-H, C=O, and C≡N groups.[9] |
| Mass Spec | NIST WebBook | Molecular ion peak and characteristic fragmentation pattern.[10] |
Safety and Handling
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[6]
Table 4: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2) | H319: Causes serious eye irritation |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/ eye protection/ face protection.[6]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of cyanoacetic acid with urea in the presence of a dehydrating agent, such as acetic anhydride.[2] An alternative approach starts from an alkali salt of cyanoacetate.
Materials:
-
Cyanoacetic acid or Sodium cyanoacetate
-
Urea
-
Acetic anhydride
-
A suitable solvent (e.g., glacial acetic acid)
Procedure (based on reaction of cyanoacetic acid and urea):
-
In a reaction vessel, dissolve cyanoacetic acid in a suitable solvent like glacial acetic acid.
-
Add urea to the solution.
-
Slowly add acetic anhydride to the mixture while stirring. Acetic anhydride acts as a dehydrating agent to drive the condensation reaction.
-
The reaction mixture is typically heated to facilitate the reaction. The temperature and reaction time will vary depending on the specific protocol.
-
After the reaction is complete, the mixture is cooled, and the product, this compound, may precipitate out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
Procedure (based on alkali cyanoacetate):
-
A mixture of an alkali cyanoacetate (e.g., sodium cyanoacetate) and urea is prepared under substantially anhydrous conditions.
-
Acetic anhydride is added to the mixture.
-
Optionally, a mineral acid can be added to convert a portion of the cyanoacetate to cyanoacetic acid in situ.
-
The reaction proceeds to form this compound.
-
Workup and purification steps are similar to the method described above.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Role of this compound as a Precursor in Heterocyclic Synthesis
Caption: Role of this compound in synthesis.
Applications in Research and Development
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds.[2] It is particularly important as an intermediate in the production of 6-aminouracils, which are known to possess a range of biological activities, including anticancer, antiviral, and antihypertensive properties.[2] Its reactivity also allows for its use in the synthesis of various pyrimidine derivatives.[4] The ability to readily prepare this compound from inexpensive starting materials makes it an economically attractive building block in both academic research and industrial applications.[2]
References
- 1. This compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]
- 8. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
An In-depth Technical Guide to Cyanoacetylurea (C4H5N3O2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyanoacetylurea (C4H5N3O2), its synthesis, and its significant role as a versatile intermediate in the preparation of various heterocyclic compounds with potential therapeutic applications.
Core Chemical Properties
This compound, also known by synonyms such as N-carbamoyl-2-cyanoacetamide and (2-cyanoacetyl)urea, is an organic compound featuring both a cyano group and a urea moiety.[1] This unique structure makes it a valuable starting material in organic synthesis.[1][2] It typically appears as a white to off-white or light yellow crystalline solid and is soluble in polar solvents like water, alcohols, and DMSO.[1][3]
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C4H5N3O2 | [2][4][5] |
| Molecular Weight | 127.10 g/mol | [6] |
| 127.1014 g/mol | [4][5][7] | |
| 127.103 g/mol | ||
| CAS Number | 1448-98-2 | [2][4][5][8] |
| Melting Point | 215°C (decomposes) | [3] |
| Density (Predicted) | 1.342 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.51 ± 0.10 | [3] |
| LogP (Octanol/Water) | -0.905 (Crippen Calculated) | [9] |
| Water Solubility (log10WS) | -0.52 (Crippen Calculated) | [9] |
| SMILES | NC(=O)NC(=O)CC#N | |
| InChIKey | QJGRPCPCQQPZLZ-UHFFFAOYSA-N | [4] |
Synthesis of this compound: Experimental Protocols
The primary method for synthesizing this compound involves the condensation reaction of cyanoacetic acid and urea. Acetic anhydride is commonly used as a dehydrating agent in this process.
A widely cited method for preparing this compound and its derivatives is the reaction between cyanoacetic acid and a urea compound in the presence of acetic anhydride.[10][11] While specific conditions can be optimized, a general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reactant Preparation : Substantially anhydrous cyanoacetic acid and urea are used as the starting materials to ensure high yields.[11] In industrial applications, processes have been developed to use aqueous solutions of reactants which are then evaporated to a nearly anhydrous melt before reaction.[11]
-
Reaction Setup : The reactants are combined in a suitable reaction vessel. Acetic anhydride is added to the mixture.
-
Condensation : The reaction mixture is stirred, often at moderate temperatures, to facilitate the condensation reaction. For the synthesis of the derivative 1,3-dimethyl this compound, the reaction temperature is carefully controlled, starting at a lower temperature (38-42 °C) for reactant addition and then raised (58-62 °C) before the addition of acetic anhydride, with the final condensation occurring at 95-98 °C.[10]
-
Product Formation : The reaction yields this compound.[11] Subsequent workup steps, which may include cooling, filtration, and washing, are performed to isolate and purify the final product.
Role in Heterocyclic Synthesis and Drug Development
This compound is a key intermediate in the synthesis of a wide variety of heterocyclic compounds, particularly uracil derivatives.[2][12] These resulting structures form the backbone of molecules with significant biological activities, making this compound a compound of interest for drug development professionals.
The reactivity of the cyano group and the urea moiety allows for cyclization reactions to form various fused heterocyclic systems. This compound serves as a precursor for 6-aminouracils, which are known to possess anticancer, antiviral, and antihypertensive properties.[12] It is also a building block for synthesizing compounds like caffeine and 5-cyano-uracils, which are valuable intermediates in the creation of dyestuffs.[2][13] The general pathway from this compound to these important chemical classes is illustrated below.
Caption: Synthetic utility of this compound in drug development.
The versatility of this compound in heterocyclic synthesis continues to be explored, with research focusing on creating novel compounds with potential antimicrobial and anticancer activities.[12][14][15][16] The ability to readily prepare this intermediate from low-cost materials further enhances its importance in both academic and industrial research settings.[2]
References
- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1448-98-2 [chemicalbook.com]
- 3. This compound | 1448-98-2 [amp.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound [webbook.nist.gov]
- 8. BioOrganics [bioorganics.biz]
- 9. This compound (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 11. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. US3496214A - Condensation products of cyanoacetyl urea and amine complexes - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyanoacetylurea: A Technical Guide to Its Solubility in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyanoacetylurea in polar solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the known qualitative solubility, provides detailed experimental protocols for determining solubility, and offers a framework for recording and analyzing such data. This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification, and formulation development.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1448-98-2 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 215 °C (decomposes) |
Solubility Profile
This compound is generally described as being soluble in polar solvents. This solubility is attributed to the presence of multiple polar functional groups, including the cyano (-C≡N), urea (-NH-CO-NH₂), and carbonyl (C=O) groups, which can participate in hydrogen bonding and dipole-dipole interactions with polar solvent molecules.
Qualitative Solubility
Based on available literature, the following qualitative solubility information can be summarized:
-
Water: Soluble
-
Alcohols (e.g., Methanol, Ethanol): Soluble
-
Other Polar Solvents: Expected to be soluble in other polar solvents such as acetone, acetonitrile, and dimethylformamide (DMF) due to its polar nature.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dimethylformamide (DMF) |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standard laboratory methods can be employed. The following are detailed protocols for the shake-flask method and gravimetric analysis, which are common techniques for determining the solubility of a solid compound in a liquid solvent.
Shake-Flask Method (Isothermal Equilibrium)
This method is considered the "gold standard" for solubility determination and involves allowing a surplus of the solid solute to equilibrate with the solvent at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected polar solvent
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Vials for sample collection
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the polar solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature for at least 24 hours to allow the undissolved solid to sediment.
-
Sample Withdrawal: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Gravimetric Method
This method involves preparing a saturated solution, evaporating the solvent, and weighing the remaining solid. It is a simpler method but may be less accurate for solvents with high boiling points or for compounds that are not thermally stable.
Materials and Equipment:
-
This compound (solid)
-
Selected polar solvent
-
Thermostatic water bath
-
Analytical balance
-
Evaporating dish
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-3).
-
Sample Withdrawal and Weighing: Accurately weigh a clean, dry evaporating dish. Carefully transfer a known volume or mass of the clear supernatant of the saturated solution to the evaporating dish and record the exact volume or mass.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Allow the solvent to evaporate completely.
-
Drying and Weighing: Once the solvent has evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the dried this compound residue.
-
Calculation: The solubility is calculated as the mass of the residue per volume or mass of the solvent used.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Synthesis of Cyanoacetylurea from cyanoacetic acid and urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyanoacetylurea, a valuable intermediate in the preparation of various heterocyclic compounds, including uracils and their derivatives which are of significant interest in medicinal chemistry and drug development. This document details the underlying chemistry, experimental procedures, and characterization of the final product.
Introduction
This compound is a key building block in organic synthesis, primarily utilized in the construction of heterocyclic frameworks. Its synthesis from the readily available and inexpensive starting materials, cyanoacetic acid and urea, makes it an attractive precursor for the development of novel therapeutic agents and other functional molecules. The reaction is a condensation process that requires a dehydrating agent to facilitate the formation of the acylurea linkage.
Reaction Scheme and Mechanism
The synthesis of this compound from cyanoacetic acid and urea is a condensation reaction wherein the carboxylic acid group of cyanoacetic acid reacts with one of the amino groups of urea to form an amide bond, with the elimination of a water molecule. This reaction is typically facilitated by a dehydrating agent, most commonly acetic anhydride.
The probable reaction mechanism involves the following steps:
-
Activation of Cyanoacetic Acid: Acetic anhydride reacts with cyanoacetic acid to form a mixed anhydride. This mixed anhydride is more reactive towards nucleophilic attack than the original carboxylic acid.
-
Nucleophilic Attack by Urea: The amino group of urea acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated cyanoacetyl group.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of Acetic Acid: The intermediate collapses, eliminating a molecule of acetic acid and forming the desired this compound.
Quantitative Data
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 | 66-69 | 108 (15 mmHg) |
| Urea | CH₄N₂O | 60.06 | 132-135 | Decomposes |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₄H₅N₃O₂ |
| Molar Mass ( g/mol ) | 127.10 |
| Appearance | White to off-white crystalline solid |
| Melting Point (°C) | 215 (decomposes)[1] |
| Infrared (IR) Spectrum (KBr, cm⁻¹) | Characteristic Absorptions:~3400-3200 (N-H stretching)~2260 (C≡N stretching)~1720, ~1680 (C=O stretching) |
| ¹H NMR Spectrum (DMSO-d₆, δ ppm) | Characteristic Signals:~3.8 (s, 2H, -CH₂-)~7.0 (br s, 2H, -NH₂)~10.0 (br s, 1H, -NH-) |
| ¹³C NMR Spectrum (DMSO-d₆, δ ppm) | Characteristic Signals:~25 (-CH₂-)~116 (C≡N)~154 (Urea C=O)~163 (Acyl C=O) |
| Mass Spectrum (m/z) | 127 (M⁺) |
Experimental Protocols
The following is a representative laboratory-scale procedure for the synthesis of this compound.
Materials and Equipment
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
Ice bath
-
Standard laboratory glassware
Synthesis Procedure
A widely cited method for the preparation of this compound involves the direct reaction of cyanoacetic acid and urea in acetic anhydride.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanoacetic acid (1.0 molar equivalent).
-
Addition of Reagents: To the cyanoacetic acid, add urea (1.0 to 1.1 molar equivalents) and an excess of acetic anhydride (acting as both reagent and solvent, typically 2-3 molar equivalents).
-
Reaction Conditions: The mixture is heated with stirring. A typical reaction temperature is in the range of 60-70°C.[3] The reaction is monitored for its completion (the time can vary, but is often in the range of 1-3 hours).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product. The precipitated solid is collected by vacuum filtration using a Büchner funnel.
-
Purification: The crude product is washed with a small amount of cold water or ethanol to remove unreacted starting materials and acetic acid by-products. The product can be further purified by recrystallization from a suitable solvent, such as hot water or ethanol, to yield pure this compound.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven at a moderate temperature.
Safety Precautions
-
Cyanoacetic acid: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Urea: Generally considered low hazard, but dust inhalation should be avoided.
-
Acetic anhydride: Corrosive, flammable, and a lachrymator. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction with water is exothermic.
-
The reaction should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the synthesis.
References
An In-depth Technical Guide to Cyanoacetylurea: Chemical Structure, Functional Groups, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanoacetylurea, a versatile organic compound, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this document highlights the role of this compound as a key building block in the development of pharmacologically relevant molecules, particularly uracil derivatives, underscoring its importance in medicinal chemistry and drug discovery.
Chemical Structure and Functional Groups
This compound, with the CAS number 1448-98-2, is an organic compound that integrates a cyano group and a urea moiety.[1] Its chemical formula is C₄H₅N₃O₂.[1][2][3] The molecular structure of this compound is characterized by a cyanoacetyl group attached to a urea functional group. This unique combination of functional groups imparts a range of chemical properties and reactivity, making it a valuable precursor in organic synthesis.[1]
The key functional groups present in this compound are:
-
Cyano Group (-C≡N): This electron-withdrawing group plays a crucial role in the reactivity of the adjacent methylene group and can participate in various nucleophilic addition and cyclization reactions.
-
Urea Moiety (-NH-CO-NH₂): The urea functional group provides sites for hydrogen bonding and can act as a nucleophile. It is a critical component in the formation of various heterocyclic rings.
-
Amide Group (-CO-NH-): Embedded within the structure, the amide linkage contributes to the molecule's polarity and chemical stability.
-
Active Methylene Group (-CH₂-): The methylene group positioned between the cyano and carbonyl groups is highly activated, making it susceptible to condensation reactions with various electrophiles.
Physicochemical and Spectroscopic Data
This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents.[1]
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [1][2][3] |
| Molecular Weight | 127.10 g/mol | [2][3] |
| Melting Point | 215 °C (decomposes) | |
| Appearance | White to off-white crystalline solid | [1] |
| CAS Number | 1448-98-2 | [2][3] |
Spectroscopic Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits signals corresponding to the methylene and amine protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| ~3.91 | Singlet | 2H | -CH₂- | [2] |
| ~7.36 | Broad Singlet | 2H | -NH₂ | [2] |
| ~10.40 | Broad Singlet | 1H | -NH- | [2] |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~25 | -CH₂- |
| ~116 | -C≡N |
| ~154 | C=O (urea) |
| ~163 | C=O (acetyl) |
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (urea and amide) |
| 2260-2240 | Medium | C≡N stretching (nitrile) |
| ~1700 | Strong | C=O stretching (acetyl carbonyl) |
| ~1660 | Strong | C=O stretching (urea carbonyl) |
| ~1600 | Medium | N-H bending |
The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 127 | Moderate | [M]⁺ (Molecular Ion) |
| 84 | High | [M - HNCO]⁺ |
| 68 | Moderate | [M - NH₂CONH]⁺ |
| 44 | Very High | [CONH₂]⁺ |
| 40 | Moderate | [CH₂CN]⁺ |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the condensation of cyanoacetic acid and urea in the presence of a dehydrating agent, such as acetic anhydride.[4]
Materials:
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyanoacetic acid (1 equivalent) and urea (1 equivalent) is prepared.
-
Acetic anhydride (1.5-2 equivalents) is slowly added to the mixture. A gentle exothermic reaction may be observed.
-
The reaction mixture is heated to 80-90 °C with continuous stirring for 2-3 hours.
-
The mixture is then cooled to room temperature, and the precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and byproducts.
-
The product is dried in a vacuum oven to yield this compound as a white to off-white solid.
-
Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.
Spectroscopic Characterization
Procedure:
-
A small amount of the this compound sample (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
The NMR tube is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Procedure (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
A portion of the powder is placed in a pellet press, and pressure is applied to form a thin, transparent KBr pellet.
-
The KBr pellet is placed in the sample holder of the IR spectrometer.
-
The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[5]
Procedure (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating in the ion source.
-
The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]
-
The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.[7]
Role in Synthesis and Drug Development
This compound is a versatile building block in organic synthesis, primarily used for the construction of various heterocyclic systems. Its derivatives, particularly those containing a uracil ring, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.
Synthesis of Uracil Derivatives
This compound serves as a key precursor in the synthesis of 6-aminouracil and its derivatives. These compounds are known to possess a range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[4] The synthesis typically involves the condensation of this compound with various carbonyl compounds.
Biological Significance of this compound-Derived Compounds
The urea functionality is a common motif in numerous bioactive compounds and approved drugs.[8] Derivatives of this compound have been explored for various therapeutic applications:
-
Anticancer Agents: Uracil derivatives synthesized from this compound have shown potent anticancer activity.[9]
-
Antimicrobial Agents: Novel urea derivatives have demonstrated significant antimicrobial potential.
-
Enzyme Inhibitors: The structural features of this compound-derived compounds make them suitable candidates for designing enzyme inhibitors.
Visualizations
Synthesis of this compound
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. This compound(1448-98-2) 1H NMR spectrum [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Cyano Group in Cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea, a versatile polyfunctional precursor, holds a significant position in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its structure, featuring a reactive cyano group, an active methylene group, and a urea moiety, provides multiple reaction centers, making it a valuable building block for a diverse array of chemical transformations. The electron-withdrawing nature of the cyano group profoundly influences the molecule's reactivity, particularly at the adjacent methylene group, and directly participates in various cyclization and condensation reactions. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing key reactions, experimental protocols, and quantitative data to support researchers and professionals in drug development and heterocyclic chemistry.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. These properties dictate its solubility, stability, and reactivity under various experimental conditions.
| Property | Value | Reference |
| CAS Number | 1448-98-2 | [1][2] |
| Molecular Formula | C₄H₅N₃O₂ | [1][3][4] |
| Molecular Weight | 127.10 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 215 °C (decomposition) | [2] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| pKa | 4.51 ± 0.10 (Predicted) | [2] |
Reactivity of the Cyano Group
The cyano group in this compound is a key driver of its chemical versatility. Its strong electron-withdrawing character acidifies the adjacent methylene protons, making them susceptible to deprotonation and subsequent nucleophilic attack. Furthermore, the nitrile functionality itself can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition reactions.
Condensation Reactions
The active methylene group, activated by the adjacent cyano and acetylurea moieties, readily participates in condensation reactions with carbonyl compounds, most notably the Knoevenagel condensation. This reaction is a powerful tool for carbon-carbon bond formation.
Knoevenagel Condensation with Aromatic Aldehydes:
This compound condenses with various aromatic aldehydes in the presence of a basic catalyst to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides.[5] The reaction typically proceeds with good to excellent yields, influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the aldehyde generally lead to higher yields and shorter reaction times.
| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | DIPEAc (10 mol%) | Hexane | 2.5 h | 91 | [6] |
| 4-Methoxybenzaldehyde | DIPEAc (10 mol%) | Hexane | 1.5 h | 96 | [6] |
| 4-Chlorobenzaldehyde | DIPEAc (10 mol%) | Hexane | 3.0 h | 88 | [6] |
| 4-Nitrobenzaldehyde | DBU/H₂O | Water | 20 min | 95 | [7] |
| 2-Furaldehyde | DBU/H₂O | Water | 25 min | 92 | [7] |
Experimental Protocol: Knoevenagel Condensation
A representative procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde is as follows:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or hexane), add the aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of a base (e.g., 10 mol% of diisopropylethylammonium acetate (DIPEAc) or a few drops of piperidine).
-
The reaction mixture is stirred at room temperature or refluxed, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization.[8][9]
Cyclization Reactions: Synthesis of Heterocycles
The cyano group is instrumental in the synthesis of various nitrogen-containing heterocycles, most notably pyrimidines and their derivatives like uracils. These reactions often involve an initial condensation or addition reaction followed by an intramolecular cyclization where the cyano group is transformed.
Synthesis of 6-Aminouracil:
A prominent example is the synthesis of 6-aminouracil, a key intermediate in the synthesis of many biologically active compounds. This is typically achieved by the condensation of this compound (or its precursors like ethyl cyanoacetate and urea) in the presence of a strong base like sodium ethoxide.
Experimental Protocol: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea
-
Dissolve sodium metal (0.1 mol) in absolute ethanol (290 mL) to prepare a solution of sodium ethoxide.
-
To this solution, add ethyl cyanoacetate (0.1 mol) and urea (0.1 mol).
-
The mixture is refluxed for 10-12 hours, during which a precipitate may form.
-
After cooling to room temperature, the reaction mixture is neutralized with acetic acid to a pH of approximately 6.
-
The resulting precipitate of 6-aminouracil is collected by filtration, washed with distilled water, and dried. A yield of 69% has been reported for this method.[10]
Hydrolysis of the Cyano Group
The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation is a standard reaction of nitriles. The hydrolysis typically proceeds via an initial formation of an amide intermediate.
Reaction Conditions and Expected Products:
-
Acidic Hydrolysis: Heating this compound in the presence of a strong acid (e.g., H₂SO₄) and water will lead to the formation of malonuric acid.
-
Basic Hydrolysis: Treatment with a strong base (e.g., NaOH) followed by acidification will also yield malonuric acid. The kinetics of urea hydrolysis have been studied, and in alkaline medium, it is suggested to follow an elimination-addition mechanism.
Due to the presence of the urea moiety, which is also susceptible to hydrolysis under harsh conditions, careful control of reaction parameters is necessary to achieve selective hydrolysis of the cyano group.
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine. This transformation is valuable for introducing an aminomethyl group.
Common Reducing Agents and Conditions:
-
Catalytic Hydrogenation: This can be achieved using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this reduction.
The product of the reduction of this compound would be 3-amino-N-carbamoylpropanamide. The choice of reducing agent and conditions is crucial to avoid the reduction of other functional groups present in the molecule.
Spectroscopic Characterization
The reactivity of the cyano group can be readily monitored using spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The cyano group exhibits a characteristic sharp absorption band in the region of 2210-2217 cm⁻¹.[5] The disappearance of this band is a clear indication that the cyano group has participated in a reaction. The IR spectrum of this compound is available in the NIST Chemistry WebBook.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the products of reactions involving this compound. The chemical shifts of the methylene protons and the quaternary carbon of the cyano group will change significantly upon reaction. The ¹H NMR spectrum of this compound is available for reference.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the reaction products, confirming the expected transformations. The mass spectrum of this compound is also available in the NIST Chemistry WebBook.[4]
Conclusion
The cyano group in this compound is a pivotal functional group that dictates its rich and varied reactivity. Its electron-withdrawing nature activates the molecule for key carbon-carbon bond-forming reactions, such as the Knoevenagel condensation, and serves as a crucial electrophilic center in the synthesis of a wide range of heterocyclic compounds, including medicinally relevant pyrimidines and uracils. Understanding the principles of its reactivity, as outlined in this guide, is essential for leveraging this compound as a strategic starting material in drug discovery and development. The provided experimental insights and data serve as a valuable resource for chemists aiming to exploit the synthetic potential of this versatile molecule. Further exploration into the cycloaddition reactions and the development of stereoselective transformations involving this compound will undoubtedly continue to expand its utility in modern organic synthesis.
References
- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1448-98-2 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 11. This compound(1448-98-2) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Melting Point of Cyanoacetylurea
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: An in-depth analysis of the physical properties of cyanoacetylurea, with a primary focus on its melting point determination and interpretation.
Introduction
This compound (CAS No. 1448-98-2) is an organic compound featuring both a cyano group and a urea moiety.[1] This bifunctional nature makes it a valuable starting material and intermediate in organic synthesis, particularly for a variety of heterocyclic compounds such as uracils and caffeine.[2] In pharmaceutical and materials science research, the accurate characterization of a compound's physical properties is fundamental. The melting point is a critical thermal characteristic that provides essential information about the purity and identity of a crystalline solid.[3][4]
This technical guide provides a focused examination of the melting point of this compound, including its reported value, a detailed experimental protocol for its determination, and an interpretation of the data in the context of sample purity.
Physical and Chemical Properties
This compound typically presents as a white to light yellow crystalline powder.[1] A summary of its key identifiers and physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source(s) |
| IUPAC Name | N-Carbamoyl-2-cyanoacetamide | [1][5] |
| CAS Number | 1448-98-2 | [1][5][6] |
| Molecular Formula | C₄H₅N₃O₂ | [1][5][6] |
| Molecular Weight | 127.10 g/mol | [1][5][7] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 215 °C (with decomposition) | [2] |
Note: The designation "(dec.)" indicates that the compound decomposes at its melting point. This is an important characteristic to observe during analysis.
Logical Framework: Melting Point and Purity
The melting point is a robust indicator of a crystalline solid's purity. A pure substance will exhibit a sharp, well-defined melting point, whereas the presence of impurities will cause a depression and broadening of the melting range. The following diagram illustrates this fundamental relationship.
Caption: Logical relationship between sample purity and melting point behavior.
Experimental Protocol: Capillary Melting Point Determination
The determination of this compound's melting point is most commonly and accurately performed using the capillary method with a digital melting point apparatus.
4.1 Apparatus and Materials
-
Digital Melting Point Apparatus (e.g., Mel-Temp or similar)
-
Glass Capillary Tubes (one end sealed)
-
This compound sample
-
Mortar and Pestle
-
Spatula
-
Drying Oven or Desiccator
4.2 Sample Preparation
-
Drying: Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[4] Dry the sample in an oven at a suitable temperature below its melting point or in a desiccator.
-
Homogenization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer.[4] If the sample consists of coarse crystals, gently grind it into a fine powder using a clean mortar and pestle.
-
Capillary Loading: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long, narrow tube (e.g., a glass tube), to pack the solid tightly into the sealed end.[8] The final packed sample height should be approximately 2-3 mm.[8]
4.3 Measurement Procedure
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to quickly identify an approximate range.[9] A fresh sample must be used for the subsequent accurate determination.[8]
-
Instrument Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating Protocol:
-
Set the apparatus to heat rapidly to a temperature approximately 20 °C below the expected melting point of 215 °C.
-
Once this temperature is reached, reduce the heating rate significantly to about 1-2 °C per minute. A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate measurement.[8]
-
-
Observation and Recording:
-
Observe the sample through the magnified viewfinder.
-
Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
-
Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid. This is the end of the melting range.
-
Also, carefully note any changes in appearance, such as discoloration or gas evolution, which would be consistent with decomposition.
-
4.4 Data Interpretation
-
Pure Sample: A pure sample of this compound should exhibit a sharp melting range (typically ≤1 °C) close to the literature value.
-
Impure Sample: An impure sample will display a depressed melting point (lower than 215 °C) and a broad melting range (greater than 2 °C).[9]
-
Decomposition: As this compound is reported to decompose at its melting point, observation of charring, darkening, or gas evolution at or near 215 °C is expected and should be recorded as part of the result.
Conclusion
The melting point of this compound is a key physical constant, reported to be 215 °C with decomposition. Its accurate determination via the capillary method serves as a reliable technique for identity confirmation and purity assessment in a research or quality control setting. Strict adherence to proper sample preparation and a controlled heating rate during analysis are paramount for obtaining precise and reproducible results. The observation of a sharp melting range is indicative of high purity, while melting point depression and broadening suggest the presence of impurities.
References
- 1. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 1448-98-2 [chemicalbook.com]
- 3. mt.com [mt.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SSERC | Melting point determination [sserc.org.uk]
Spectroscopic Profile of Cyanoacetylurea: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for cyanoacetylurea (CAS No. 1448-98-2), a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.
Molecular and Physical Properties
This compound, with the molecular formula C₄H₅N₃O₂, has a molecular weight of 127.10 g/mol .[3] It typically appears as a yellow solid and is soluble in dimethyl sulfoxide (DMSO).[1] The compound has a melting point of 215°C (with decomposition).[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1448-98-2 | [3] |
| Molecular Formula | C₄H₅N₃O₂ | [3] |
| Molecular Weight | 127.1014 g/mol | [3] |
| Melting Point | 215°C (dec.) | [1] |
| Appearance | Yellow Solid | [1] |
| Solubility | DMSO | [1] |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound provides valuable information about its functional groups. The data presented below was obtained from a solid-state (split mull) sample.[3]
Table 2: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3400-3200 | N-H Stretch | Amide/Urea |
| ~2260 | C≡N Stretch | Nitrile |
| ~1710 | C=O Stretch | Urea Carbonyl |
| ~1680 | C=O Stretch | Acetyl Carbonyl |
| ~1600 | N-H Bend | Amide/Urea |
Note: The exact peak positions can vary slightly based on the sample preparation and the physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.
The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the different types of protons in the molecule.
Table 3: ¹H NMR Chemical Shift Data for this compound (400 MHz, DMSO-d₆) [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.40 | Singlet | 1H | -NH- (amide) |
| 7.36 | Singlet (broad) | 2H | -NH₂ (urea) |
| 3.91 | Singlet | 2H | -CH₂- |
The ¹³C NMR spectrum provides insight into the carbon environments within this compound.
Table 4: ¹³C NMR Chemical Shift Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C=O (Acetyl) |
| 154.2 | C=O (Urea) |
| 116.1 | C≡N |
| 26.5 | CH₂ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation, providing a characteristic pattern of mass-to-charge ratios (m/z).
Table 5: Mass Spectrometry Data (EI) for this compound [4]
| m/z | Relative Intensity (%) | Assignment |
| 127 | 3.8 | [M]⁺ (Molecular Ion) |
| 84 | 20.8 | [M - HNCO]⁺ |
| 68 | 7.7 | [M - CONH₂ - NH]⁺ |
| 44 | 100.0 | [CONH₂]⁺ |
| 41 | 33.0 | [CH₂CN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation : The homogenous mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a thin, transparent pellet.
-
Data Acquisition : A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer.
-
For ¹H NMR , the spectrum is acquired at a frequency of 400 MHz. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
-
For ¹³C NMR , the spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.
Mass Spectrometry (MS) Protocol (Electron Ionization)
-
Sample Introduction : A small amount of the solid this compound sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to (2-Cyanoacetyl)urea: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyanoacetyl)urea, a versatile chemical intermediate, holds a significant position in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent derivatization, and a summary of the biological activities of its derivatives. Furthermore, this document elucidates a key signaling pathway modulated by its derivatives and outlines a typical workflow in a drug discovery context, providing valuable insights for researchers in pharmaceutical and chemical sciences.
Chemical and Physical Properties
(2-Cyanoacetyl)urea, also known by its IUPAC name N-(aminocarbonyl)-2-cyanoacetamide, is an organic compound featuring both a urea and a cyanoacetamide functional group.[1] This bifunctionality makes it a reactive and valuable building block for a variety of more complex molecules.[2]
Table 1: Physicochemical Properties of (2-Cyanoacetyl)urea
| Property | Value | Reference(s) |
| IUPAC Name | (2-cyanoacetyl)urea | [3] |
| Synonyms | N-Carbamoyl-2-cyanoacetamide, Cyanoacetylurea | [1][4] |
| CAS Number | 1448-98-2 | [1][3][4] |
| Molecular Formula | C₄H₅N₃O₂ | [1][4] |
| Molecular Weight | 127.10 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~215 °C (with decomposition) | [5][6] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to (2-cyanoacetyl)urea involves the condensation of cyanoacetic acid and urea, typically using a dehydrating agent such as acetic anhydride.[7] This reaction forms the core of many synthetic endeavors targeting heterocyclic compounds.
Experimental Protocol: Synthesis of (2-Cyanoacetyl)urea
This protocol is a representative procedure based on established chemical principles for the synthesis of (2-cyanoacetyl)urea.
Materials:
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Ice bath
-
Reaction flask with reflux condenser and magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cyanoacetic acid (1 molar equivalent) and urea (1 molar equivalent) in glacial acetic acid.
-
To this stirred suspension, slowly add acetic anhydride (1.5 molar equivalents) in a dropwise manner. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the crude solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any unreacted urea and acetic acid.
-
For purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield (2-cyanoacetyl)urea as a crystalline solid.
Experimental Protocol: Synthesis of (E)-N-carbamoyl-2-cyano-3-(4-methoxyphenyl)acrylamide via Knoevenagel Condensation
(2-Cyanoacetyl)urea readily undergoes Knoevenagel condensation with aldehydes to form substituted acrylamides, which are precursors to various heterocyclic systems.[8]
Materials:
-
(2-Cyanoacetyl)urea
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol
-
Reaction flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve (2-cyanoacetyl)urea (1 molar equivalent) and p-anisaldehyde (1 molar equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Applications in Drug Discovery and Heterocyclic Synthesis
(2-Cyanoacetyl)urea is a cornerstone in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. Its ability to act as a precursor for pyrimidines, particularly uracil and its derivatives, is of paramount importance in medicinal chemistry.[5][6] These heterocyclic systems are integral to the structure of many therapeutic agents.
The derivatives of (2-cyanoacetyl)urea have been investigated for a range of pharmacological applications, including:
-
Anticancer Agents: Many pyrimidine derivatives synthesized from (2-cyanoacetyl)urea have shown potent anticancer activity against various cell lines.[9]
-
Antimicrobial Agents: The heterocyclic scaffolds derived from this compound have been a source of novel antibacterial and antifungal agents.[10]
-
Enzyme Inhibitors: Urea-containing compounds are known to interact with various enzymes, and derivatives of (2-cyanoacetyl)urea have been developed as inhibitors for targets like TAK1 and NLRP3 inflammasome.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of various urea derivatives, highlighting their potential in different therapeutic areas.
Table 2: Anticancer Activity of Selected Urea Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference(s) |
| Urea-containing Carnosic Acid Derivatives | HCT116 (Colorectal) | 9.8 - 55 | [11] |
| Urea-containing Carnosic Acid Derivatives | A375 (Melanoma) | >25 | [11] |
| Urea-containing Carnosic Acid Derivatives | MiaPaca-2 (Pancreatic) | >25 | [11] |
| Isoxazole and Thiazole-Urea Derivatives | A549 (Lung) | <55.45 | [12] |
| Isoxazole and Thiazole-Urea Derivatives | MCF-7 (Breast) | <55.45 | [12] |
Table 3: Antimicrobial Activity of Selected Urea Derivatives
| Compound Class | Microbial Strain | Activity Metric | Value | Reference(s) |
| N-aryl and N-arilpiperidone Ureas | MRSA (ATCC 33591) | IC₅₀ | 43.6 ± 2.0 µM | [13] |
| N-aryl and N-arilpiperidone Ureas | MRSA (Clinical Isolate) | IC₅₀ | 45.8 ± 2.3 µM | [13] |
| Adamantyl Urea Derivatives | Acinetobacter baumannii | % Growth Inhibition | 94.5% at 32 µg/mL | [7] |
| Anacardic Acid-Urea Derivatives | E. coli (MTCC 443) | Good to Excellent | - | |
| Anacardic Acid-Urea Derivatives | P. aeruginosa (MTCC 424) | Good to Excellent | - |
Table 4: Enzyme Inhibitory Activity of Selected Urea Derivatives
| Compound Class | Target Enzyme | IC₅₀ | Reference(s) |
| N-Cyano sulfoximineurea Derivatives | NLRP3 Inflammasome | 7 nM | [3] |
| Imidazopyridine-2-cyanoacrylamide | TAK1 | 27 nM | |
| Sulfonyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | 1.69 nM - 2.94 nM | [9] |
Signaling Pathways and Experimental Workflows
TAK1 Signaling Pathway
Transforming growth factor-β-activated kinase 1 (TAK1) is a critical enzyme in the signaling cascades of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. These pathways are crucial in regulating inflammation, immunity, and cell survival. Certain derivatives of (2-cyanoacetyl)urea, specifically 2-cyanoacrylamides, have been identified as potent inhibitors of TAK1. By inhibiting TAK1, these compounds can block downstream inflammatory signaling, making them attractive candidates for anti-inflammatory and anticancer therapies.
Caption: TAK1 signaling pathway and point of inhibition.
Experimental Workflow: Synthesis and Screening of Pyrimidine Derivatives
The development of novel therapeutic agents from (2-cyanoacetyl)urea follows a structured workflow from initial synthesis to biological evaluation. This process is iterative, with the results of biological screening informing the design of subsequent generations of compounds.
Caption: Drug discovery workflow for pyrimidine derivatives.
Conclusion
(2-Cyanoacetyl)urea is a highly valuable and versatile reagent in organic synthesis, particularly for the generation of heterocyclic compounds with diverse biological activities. Its straightforward synthesis and reactive nature allow for the creation of large libraries of compounds for drug discovery screening. The potent inhibitory activities of its derivatives against key biological targets like kinases and components of the inflammasome underscore its importance in modern medicinal chemistry. This guide provides foundational knowledge and practical protocols to aid researchers in harnessing the synthetic potential of (2-cyanoacetyl)urea for the development of novel therapeutic agents.
References
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
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- 11. benchchem.com [benchchem.com]
- 12. US20010021787A1 - Process for preparing cyanoacetamide - Google Patents [patents.google.com]
- 13. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
Stability and Storage of Cyanoacetylurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cyanoacetylurea (CAS 1448-98-2). This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and various pharmaceuticals.[1][2] Understanding its stability profile is critical for ensuring its quality, purity, and suitability for research and drug development applications. This document outlines the known physicochemical properties, potential degradation pathways, and recommended analytical methodologies for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white crystalline solid soluble in polar solvents.[3] It possesses a relatively high melting point with decomposition, indicating that thermal stability is a critical parameter to consider.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1448-98-2 | [5] |
| Molecular Formula | C₄H₅N₃O₂ | [5] |
| Molecular Weight | 127.10 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 215°C (with decomposition) | [1][4] |
| Solubility | Soluble in polar solvents like water and alcohols | [3] |
| pKa (Predicted) | 4.51 ± 0.10 | [1] |
| logP (Octanol/Water Partition Coefficient, Calculated) | -0.905 | [6] |
Stability Profile and Degradation Pathways
While specific experimental stability data for this compound is not extensively published, its chemical structure, containing a urea and a cyanoacetyl moiety, suggests susceptibility to several degradation pathways. Its reactivity is influenced by factors such as pH and temperature.[3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7]
Thermal Stability
This compound decomposes at its melting point of 215°C.[1][4] A study on its use as a thermal stabilizer for PVC noted its maximum weight loss rate occurred at 250°C in thermogravimetric analysis (TGA).[8] This indicates that while relatively stable at room temperature, elevated temperatures will lead to degradation. The decomposition of urea-containing compounds at high temperatures can be complex, often involving the formation of biuret, isocyanic acid, and ammonia, which can further react to form cyanuric acid and other products.[9][10]
Hydrolytic Stability
The presence of amide and nitrile functional groups suggests that this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the urea moiety can hydrolyze to produce cyanoacetic acid, ammonia, and carbon dioxide. The nitrile group can also be hydrolyzed to a carboxylic acid, ultimately leading to malonic acid.
-
Basic Hydrolysis: In alkaline conditions, the amide and nitrile groups are also prone to hydrolysis. The active methylene group adjacent to the cyano and carbonyl groups may also participate in reactions.
Photostability
As per ICH Q1B guidelines, photostability testing is a crucial component of stress testing for new drug substances.[11] Compounds with chromophores that absorb UV or visible light may be susceptible to photodegradation. While specific photostability data for this compound is unavailable, it is recommended to evaluate its stability under light exposure.
Oxidative Stability
The potential for oxidation of this compound should also be investigated as part of a comprehensive stability study.
A logical workflow for conducting a forced degradation study is depicted below.
References
- 1. This compound | 1448-98-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1448-98-2: this compound | CymitQuimica [cymitquimica.com]
- 4. cyanoacetyl urea | CAS#:1448-98-2 | Chemsrc [chemsrc.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound (CAS 1448-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols: The Use of Cyanoacetylurea in Heterocyclic Synthesis
Introduction
Cyanoacetylurea is a highly versatile and cost-effective reagent in organic synthesis, serving as a pivotal building block for a variety of heterocyclic compounds.[1] Its structure incorporates multiple reactive centers: an active methylene group flanked by a nitrile and a carbonyl group, alongside a urea moiety.[2][3] This polyfunctionality allows it to participate in a wide array of cyclization and multicomponent reactions, making it an invaluable synthon for constructing scaffolds of significant interest in medicinal chemistry and drug development, including pyrimidines, uracils, thiophenes, and pyridines.[1][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems using this compound and its derivatives.
Synthesis of Pyrimidine Derivatives
Application Note: Pyrimidine and its fused analogues, such as uracil, are fundamental components of nucleic acids and form the core of numerous biologically active compounds.[6] this compound is an excellent precursor for pyrimidine synthesis, often reacting with 1,3-bifunctional fragments in condensation reactions.[6] A prominent example is its use in the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones, which are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[7][8]
General Workflow for Pyrimidine Synthesis
Caption: General workflow for pyrimidine synthesis using this compound.
Experimental Protocol: Biginelli-type Synthesis of 5-Cyano-dihydropyrimidinone
This protocol describes a three-component reaction to synthesize a 5-cyano substituted dihydropyrimidinone.[9]
Reagents & Setup:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv), β-ketonitrile (e.g., benzoylacetonitrile, 1.0 equiv), and urea (1.5 equiv).
-
Add methanol as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid.
Reaction:
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.
Work-up and Purification:
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Stir until a solid precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or by column chromatography on silica gel.[9]
Data Summary: Synthesis of Dihydropyrimidinone Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | None | 94% | [10] |
| 2 | 4-Cl-Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | None | 92% | [10] |
| 3 | Benzaldehyde | Benzoylacetonitrile | H₂SO₄ | Methanol | N/A | [9] |
| 4 | Benzaldehyde | Ethyl Acetoacetate | SnCl₄·5H₂O | None | Good |[11] |
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
Application Note: The Gewald reaction is a powerful one-pot, multicomponent synthesis of polysubstituted 2-aminothiophenes.[12][13] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene nitrile) and elemental sulfur, typically in the presence of a base.[14] The resulting 2-aminothiophene scaffold is a crucial pharmacophore and a bioisostere of anthranilic acid, found in numerous pharmaceuticals.[15] this compound can be seen as a precursor to cyanoacetamides which are frequently used in this reaction.[2][15]
Proposed Mechanism for the Gewald Reaction
Caption: Key stages of the Gewald reaction mechanism.[12]
Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol is adapted for the synthesis of 2-amino-3-carboxamidotetrahydrobenzothiophenes.[14][15]
Reagents & Setup:
-
To a solution of the appropriate N-aryl-2-cyanoacetamide (1.0 equiv) in ethanol, add the cyclic ketone (e.g., cyclohexanone, 1.0 equiv), and elemental sulfur (1.0 equiv).
-
Add a catalytic amount of a base, such as triethylamine or morpholine.[15]
Reaction:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C).
-
The reaction is often complete within a few hours. Monitor progress by TLC.
Work-up and Purification:
-
Cool the reaction mixture. Often, the product precipitates directly from the solution.
-
Alternatively, pour the mixture into ice-water to induce precipitation.[15]
-
Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.
-
The product is often pure enough for subsequent steps. If needed, recrystallize from a suitable solvent like ethanol.
Data Summary: Gewald Reaction Yields
| Entry | Carbonyl Compound | Nitrile | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | N-(p-anisyl)cyanoacetamide | Diethylamine | Ethanol | N/A | [14] |
| 2 | Acetone | N-phenylcyanoacetamide | Triethylamine | Ethanol | 82% | [15] |
| 3 | Propanal | N-benzylcyanoacetamide | Triethylamine | Ethanol | 92% | [15] |
| 4 | Cyclopentanone | N-butylcyanoacetamide | Triethylamine | Ethanol | 85% |[15] |
Synthesis of Pyrazole Derivatives
Application Note: Pyrazole derivatives are a significant class of heterocycles known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17] While this compound itself is less common for direct pyrazole synthesis, the closely related synthon, cyanoacetohydrazide, is extensively used.[16][18] It reacts with various reagents to form substituted 5-aminopyrazolones, which are valuable intermediates for further chemical transformations and drug design.[16]
General Synthetic Pathway to Pyrazolones
Caption: Synthesis of pyrazoles from a this compound-related synthon.
Experimental Protocol: Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone
This protocol describes the synthesis of a key pyrazole intermediate from cyanoacetylhydrazine.[16]
Reagents & Setup:
-
Dissolve cyanoacetylhydrazine (1.0 equiv) in a suitable solvent like dioxane.
-
Cool the solution in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equiv) to the stirred solution.
Reaction:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
The intermediate N'-(2-chloroacetyl)-2-cyanoacetohydrazide can be isolated or used in situ.
-
For cyclization, add a base like sodium ethoxide in ethanol and heat the mixture under reflux for 1-2 hours.
Work-up and Purification:
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
The resulting precipitate is collected by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
Data Summary: Synthesis of Pyrazole-based Heterocycles
| Entry | Starting Pyrazole | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Compound 5* | Cyclohexanone, Sulfur | Thieno[2,3-d]pyrazolone | 75% | [16] |
| 2 | Compound 5* | Malononitrile | Pyrano[2,3-c]pyrazole | 70% | [16] |
| 3 | Compound 4** | Thiourea | Thiazolyl-pyrazole | 80% | [16] |
| 4 | Compound 4** | Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazine | 65% |[16] |
*Compound 5 = 3-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile **Compound 4 = 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone
References
- 1. This compound | 1448-98-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chim.it [chim.it]
- 18. researchgate.net [researchgate.net]
Cyanoacetylurea: A Versatile Precursor for the Synthesis of Uracil Derivatives
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea is a highly valuable and versatile precursor in organic synthesis, particularly for the preparation of a wide array of uracil derivatives. Its reactive nature, stemming from the presence of an active methylene group, a cyano group, and a urea moiety, allows for diverse cyclization and condensation reactions. Uracil and its derivatives are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including antiviral and anticancer agents. These compounds often act as inhibitors of key enzymes involved in nucleoside metabolism. This document provides detailed application notes and experimental protocols for the synthesis of various uracil derivatives from this compound, catering to the needs of researchers in academia and the pharmaceutical industry.
I. Synthesis of 6-Aminouracil Derivatives
6-Aminouracil is a key intermediate in the synthesis of various fused pyrimidine systems and other biologically active compounds. The most common approach involves the cyclocondensation of this compound or its in-situ generated equivalent from ethyl cyanoacetate and urea.
Application Note:
The synthesis of 6-aminouracil is a robust and high-yielding reaction. The choice of base and solvent system can influence the reaction time and purity of the product. Sodium ethoxide in ethanol is a widely used and effective combination. The reaction proceeds through the formation of a sodium salt of this compound, which then undergoes intramolecular cyclization. Careful pH control during the workup is crucial for the efficient precipitation of the final product. The resulting 6-aminouracil can be further functionalized at the amino group or other positions on the uracil ring.
Experimental Protocol: Synthesis of 6-Aminouracil
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a specific amount of sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add ethyl cyanoacetate, followed by urea.
-
Heat the reaction mixture to reflux and maintain for a specified period (typically several hours) with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. This will cause the precipitation of 6-aminouracil.
-
Filter the precipitate, wash it with cold distilled water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-aminouracil as a white to off-white solid.
Quantitative Data:
| Reactant 1 (molar eq.) | Reactant 2 (molar eq.) | Base (molar eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | M.P. (°C) |
| Ethyl Cyanoacetate (1) | Urea (1) | Sodium (1) | Ethanol | Reflux | 4-12 | 69-85 | >300 |
| Cyanoacetic acid (1) | Urea (1.2) | Acetic Anhydride (2) | Acetic Anhydride | 100 | 2 | ~98 | >300 |
Experimental Workflow: Synthesis of 6-Aminouracil
Caption: Workflow for the synthesis of 6-aminouracil.
II. Condensation with Carbonyl Compounds to Form Fused Uracils
This compound readily undergoes condensation with various carbonyl compounds, such as aldehydes and ketones, to yield a diverse range of fused uracil derivatives. This reaction is a powerful tool for constructing complex heterocyclic systems.
Application Note:
The condensation of this compound with carbonyl compounds typically proceeds under basic or acidic conditions. The choice of catalyst and reaction conditions can be tuned to favor the formation of specific isomers or to improve yields. This method allows for the introduction of a wide variety of substituents onto the uracil ring, making it a valuable strategy for generating libraries of compounds for biological screening. The initial condensation product can undergo further intramolecular cyclization to form fused heterocyclic systems.
Experimental Protocol: General Procedure for Condensation with Aromatic Aldehydes
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for the required amount of time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure fused uracil derivative.
Quantitative Data for Condensation with Aldehydes:
| This compound (molar eq.) | Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | Reflux | 3 | 85 |
| 1 | p-Anisaldehyde | Piperidine | Ethanol | Reflux | 4 | 90 |
| 1 | p-Chlorobenzaldehyde | Piperidine | Ethanol | Reflux | 3 | 88 |
Reaction Pathway: Condensation and Cyclization
Caption: General pathway for fused uracil synthesis.
III. Biginelli-Type Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This reaction can be adapted to use this compound or its precursors to synthesize substituted uracil-like structures.
Application Note:
The Biginelli reaction offers a straightforward and atom-economical route to highly functionalized dihydropyrimidinones. When using an active methylene compound with a cyano group, such as ethyl cyanoacetate with urea (which forms this compound in situ), the resulting products are 5-cyano-dihydropyrimidinones. These can be further elaborated into various uracil derivatives. The reaction is typically acid-catalyzed, with a wide range of Lewis and Brønsted acids being effective.
Experimental Protocol: Biginelli-Type Synthesis of a Dihydropyrimidinone
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate or ethyl cyanoacetate
-
Urea
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aldehyde, the active methylene compound (ethyl acetoacetate or ethyl cyanoacetate), and urea in ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent if necessary.
Quantitative Data for Biginelli-Type Reaction:
| Aldehyde (molar eq.) | Active Methylene Cmpd. (molar eq.) | Urea (molar eq.) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde (1) | Ethyl Acetoacetate (1) | Urea (1.5) | HCl | Ethanol | Reflux | 4 | 92 |
| 4-Chlorobenzaldehyde (1) | Ethyl Acetoacetate (1) | Urea (1.5) | p-TSA | Ethanol | Reflux | 5 | 88 |
| Benzaldehyde (1) | Ethyl Cyanoacetate (1) | Urea (1.5) | HCl | Ethanol | Reflux | 6 | 85 |
Biginelli Reaction Mechanism Overview
Caption: Simplified Biginelli reaction mechanism.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of uracil derivatives. The protocols outlined in this document for the synthesis of 6-aminouracils, fused uracils via condensation with carbonyl compounds, and dihydropyrimidinones through a Biginelli-type reaction provide a solid foundation for researchers in drug discovery and organic synthesis. The ability to introduce a wide variety of substituents using these methods makes this compound an invaluable tool for generating compound libraries for the exploration of new therapeutic agents. Further research into novel catalytic systems and reaction conditions will undoubtedly continue to expand the synthetic utility of this important building block.
Application of Cyanoacetylurea in the Synthesis of Caffeine: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the synthesis of caffeine utilizing cyanoacetylurea, a key intermediate in the widely employed dimethylurea method. This methodology offers a robust and scalable route to high-purity caffeine, a compound of significant interest in the pharmaceutical and food industries.
Introduction
Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid with well-established stimulant effects on the central nervous system. While naturally abundant in sources like coffee and tea, synthetic routes are crucial for meeting the global demand for pharmaceutical-grade caffeine. The Traube purine synthesis, adapted for industrial-scale production as the "dimethylurea method," stands out as a primary synthetic pathway. This method strategically employs cyanoacetic acid and dimethylurea to construct the core pyrimidine ring of the caffeine molecule. The initial condensation product, a derivative of this compound, is a critical building block that undergoes a series of transformations to ultimately yield caffeine. This document outlines the key chemical transformations, provides detailed experimental protocols, and presents quantitative data to guide researchers in the successful synthesis of caffeine via this pathway.
Overall Synthesis Pathway
The synthesis of caffeine from cyanoacetic acid and dimethylurea is a multi-step process that can be broadly categorized as follows:
-
Condensation: Formation of N,N'-dimethyl-cyanoacetylurea from cyanoacetic acid and dimethylurea.
-
Cyclization: Intramolecular cyclization to form 1,3-dimethyl-4-amino-5-cyanouracil.
-
Nitrosation: Introduction of a nitroso group at the 5-position to yield 1,3-dimethyl-4-amino-5-nitrosouracil.
-
Reduction: Reduction of the nitroso group to an amino group, forming 1,3-dimethyl-4,5-diaminouracil.
-
Formylation and Imidazole Ring Closure: Reaction with a formylating agent to construct the imidazole ring, yielding theophylline.
-
Methylation: N-methylation of theophylline to produce the final product, caffeine.
The logical flow of this synthesis is depicted in the following diagram:
Caption: Workflow for the synthesis of caffeine from cyanoacetic acid and dimethylurea.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for each step of the caffeine synthesis process, based on data from various patents.[1][2]
| Step | Key Reagents | Temperature (°C) | pH | Molar Ratio (Reactant:Reagent) | Typical Yield | Purity |
| 1. Condensation | Acetic anhydride | 30-80 | - | Cyanoacetic acid:Dimethylurea (1:1-1.2) | High | - |
| 2. Cyclization | Liquid alkali | 80-100 | 8-11 | - | - | - |
| 3. Nitrosation | Sodium nitrite, Formic acid | Room Temperature | - | Dimethyl-4AU:Sodium nitrite (1:1-1.5) | - | - |
| 4. Reduction | Iron powder, Acid | - | - | - | - | - |
| 5. Ring Closure | Formic acid or Triethyl orthoformate | - | - | - | >80% (for Theophylline sodium salt) | - |
| 6. Methylation | Dimethyl sulfate | 38-44 | 9.2-9.4 | - | - | - |
| Overall | - | - | - | - | 70.8% - 81.0% | >99.9% |
Experimental Protocols
The following are detailed protocols for the key stages of caffeine synthesis.
Protocol 1: Synthesis of N,N'-Dimethyl-4-amino-5-nitrosouracil
This protocol combines the condensation, cyclization, and nitrosation steps.
Materials:
-
Cyanoacetic acid
-
Dimethylurea
-
Acetic anhydride
-
A suitable solvent (e.g., benzene, toluene)
-
Liquid alkali (e.g., sodium hydroxide solution)
-
Formic acid
-
Sodium nitrite
-
Catalyst (e.g., as specified in relevant literature)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 mole of cyanoacetic acid and 1.02 moles of acetic anhydride. Heat the mixture to 30°C and allow it to react for 5 hours.[2]
-
Add 2 moles of a suitable solvent (e.g., benzene) and 1.02 moles of dimethylurea to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature. A solid precipitate of N,N'-dimethyl-cyanoacetylurea should form.
-
Filter the solid and concentrate the filtrate to recover any remaining product.
-
Cyclization: Combine the solid N,N'-dimethyl-cyanoacetylurea and add liquid alkali to adjust the pH to 8.[2]
-
Heat the mixture to 80°C and maintain for 30 minutes.
-
Cool the mixture to room temperature and filter to obtain 1,3-dimethyl-4-aminouracil (dimethyl-4AU).
-
Nitrosation: Completely dissolve the dimethyl-4AU in formic acid.
-
Add sodium nitrite to the solution and allow it to react at room temperature.
-
Add a suitable catalyst and maintain the temperature between 30-70°C.
-
After the reaction is complete, recover the catalyst and concentrate the mother liquor to obtain 1,3-dimethyl-4-amino-5-nitrosouracil (dimethyl-FAU).
Protocol 2: Synthesis of Theophylline Sodium Salt
Materials:
-
1,3-Dimethyl-4-amino-5-nitrosouracil (dimethyl-FAU)
-
Water
-
Liquid caustic soda
Procedure:
-
To the dimethyl-FAU obtained from the previous step, add water and liquid caustic soda.
-
Heat the mixture to induce a ring-closure reaction, which will yield theophylline sodium salt.[2]
-
The yield for this step is reported to be around 80.6% to 83.1%.[2]
Protocol 3: Synthesis of Caffeine from Theophylline Sodium Salt
Materials:
-
Theophylline sodium salt
-
Methylating agent (e.g., dimethyl sulfate)
Procedure:
-
The theophylline sodium salt is subjected to a methylation reaction using a suitable methylating agent such as dimethyl sulfate.[2]
-
The reaction is followed by purification steps to isolate high-purity caffeine.
-
The overall yield from cyanoacetic acid to caffeine is reported to be in the range of 70.8% to 81.0%, with a purity exceeding 99.9%.[2]
Signaling Pathway and Logical Relationships
The chemical transformations in the synthesis of caffeine from this compound can be visualized as a signaling pathway, where each intermediate acts as a precursor for the subsequent product.
Caption: Chemical transformations in the synthesis of caffeine via the dimethylurea method.
Conclusion
The use of this compound derivatives as key intermediates in the synthesis of caffeine represents a mature and efficient industrial process. The protocols and data presented in this application note provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to understand and implement this important synthetic route. The high yields and purity achievable through this method underscore its continued relevance in the production of pharmaceutical-grade caffeine.
References
Application Notes and Protocols: Cyanoacetylurea in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyanoacetylurea in multicomponent reactions, with a particular focus on the Biginelli reaction and its analogues. The resulting dihydropyrimidinone (DHPM) derivatives are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities.
Introduction to this compound in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] this compound, or its ester analogue ethyl cyanoacetate, serves as a valuable alternative to the β-ketoester component, leading to the synthesis of DHPMs with a cyano or a related functional group at the C5 position.[2] This modification is significant as the resulting compounds exhibit a broad spectrum of biological activities, including acting as calcium channel blockers, antihypertensive agents, and possessing anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
The use of this compound and its derivatives in the Biginelli reaction allows for the generation of diverse molecular scaffolds, which are crucial for drug discovery and development. The reaction can be catalyzed by various acids, including Brønsted and Lewis acids, and can be performed under various conditions, including microwave irradiation, to improve yields and reduce reaction times.[1][4]
Application in Drug Development
DHPMs synthesized using this compound are recognized as privileged structures in medicinal chemistry due to their ability to interact with multiple biological targets.
-
Anticancer Activity: Several dihydropyrimidinone derivatives have shown promising anticancer activity. For instance, some compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and have been investigated for their ability to inhibit kinesin motor proteins, which are crucial for mitosis.[3][5] The presence of specific substituents on the aromatic ring of the aldehyde component can significantly influence the anticancer potency.[6][7]
-
Antihypertensive and Cardiovascular Effects: The structural similarity of DHPMs to dihydropyridine calcium channel blockers like nifedipine has led to the investigation of their cardiovascular effects.[3] Certain thio-analogues of Biginelli adducts have been identified as potent relaxant agents on vascular smooth muscle, indicating their potential as antihypertensive agents.[3]
-
Anti-inflammatory and Antimicrobial Properties: Derivatives of dihydropyrimidinone have also been evaluated for their anti-inflammatory, antibacterial, and antifungal activities, showing potential for the development of new therapeutic agents in these areas.[4][8]
Experimental Protocols
Below are detailed protocols for the synthesis of dihydropyrimidinones using a cyano-activated methylene compound, based on methodologies found in the literature.
Protocol 1: Microwave-Assisted Synthesis of 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitriles[4]
This protocol describes a solvent-free, microwave-assisted synthesis.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Guanidine nitrate (1.5 mmol)
-
Piperidine (2-3 drops)
-
Domestic microwave oven (e.g., 600W)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and guanidine nitrate (1.5 mmol).
-
Add 2-3 drops of piperidine to the mixture.
-
Place the vessel in a domestic microwave oven and irradiate at 60% power for 5 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-oxo-6-aryl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile.
-
Characterize the product using appropriate analytical techniques (IR, NMR, Mass Spectrometry).
Protocol 2: Catalytic Synthesis of 4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles using an Ionic Liquid[9]
This protocol utilizes a recyclable ionic liquid as a catalyst under room temperature conditions.
Materials:
-
Aromatic aldehyde (3 mmol)
-
Ethyl cyanoacetate (3 mmol)
-
Thiourea (3.2 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (4 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), and thiourea (3.2 mmol) in diisopropylethylammonium acetate (DIPEAc) (4 mL).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography.
-
Upon completion of the reaction, add water and ethyl acetate to the reaction mixture.
-
Extract the product with ethyl acetate. The ionic liquid catalyst will remain in the aqueous layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization to yield the pure 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
-
The aqueous layer containing the DIPEAc catalyst can be concentrated and reused for subsequent reactions.
Data Presentation
The following tables summarize quantitative data from various studies on the Biginelli reaction involving cyano-activated methylene compounds, highlighting the effects of different catalysts and reaction conditions on product yields.
Table 1: Comparison of Catalysts in the Synthesis of 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [9]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 9 | 0 |
| 2 | L-proline | Ethanol | Reflux | 7 | 55 |
| 3 | Glycine | Ethanol | Reflux | 7 | 45 |
| 4 | DIPEAc | Ethanol | Room Temp | 1 | 92 |
| 5 | DIPEAc | Water | Room Temp | 2 | 80 |
| 6 | DIPEAc | Acetonitrile | Room Temp | 3 | 75 |
| 7 | DIPEAc | Dichloromethane | Room Temp | 3 | 70 |
| 8 | DIPEAc | Solvent-free | Room Temp | 0.5 | 95 |
Table 2: Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate, Benzaldehyde Derivatives, and Urea/Thiourea with Different Catalysts [2]
| Aldehyde | Urea/Thiourea | Catalyst | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | Urea | H₃BO₃ | 5 | 75 |
| 4-Methoxybenzaldehyde | Urea | H₂C₂O₄ | 4 | 80 |
| 4-Methoxybenzaldehyde | Urea | TMSCl | 2 | 90 |
| 4-Nitrobenzaldehyde | Urea | H₃BO₃ | 6 | 70 |
| 4-Nitrobenzaldehyde | Urea | H₂C₂O₄ | 5 | 78 |
| 4-Nitrobenzaldehyde | Urea | TMSCl | 2.5 | 85 |
| 4-Methylbenzaldehyde | Thiourea | H₃BO₃ | 5 | 72 |
| 4-Methylbenzaldehyde | Thiourea | H₂C₂O₄ | 4 | 75 |
| 4-Methylbenzaldehyde | Thiourea | TMSCl | 2 | 88 |
Visualizations
The following diagrams illustrate the mechanism of the Biginelli reaction and a general experimental workflow.
Caption: Proposed mechanism of the Biginelli reaction.
Caption: General experimental workflow for DHPM synthesis.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. journals.iau.ir [journals.iau.ir]
- 3. A mini-review on Biginelli adducts with notable pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
- 7. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation of Cyanoacetylurea with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This reaction is instrumental in the synthesis of a wide variety of substituted olefins and heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.
This document provides detailed protocols for the condensation reaction of cyanoacetylurea with various aldehydes. This compound, with its activated methylene group flanked by a nitrile and a ureido carbonyl group, serves as a versatile building block for the synthesis of diverse heterocyclic systems and functionalized acyclic molecules. The resulting products, (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides, are valuable intermediates for the synthesis of pyrimidine derivatives and other biologically active compounds.
Reaction Mechanism and Signaling Pathway
The Knoevenagel condensation of this compound with an aldehyde proceeds via a base-catalyzed mechanism. The base abstracts a proton from the active methylene group of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an aldol-type addition intermediate. Subsequent dehydration of this intermediate, often facilitated by the reaction conditions, yields the final α,β-unsaturated product.
Experimental Protocols
This section provides detailed methodologies for the condensation of this compound with aldehydes under various conditions.
Protocol 1: Acetic Acid Catalyzed Condensation (Conventional Heating)
This protocol is a robust method for the synthesis of (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, p-anisaldehyde, p-chlorobenzaldehyde)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and an equimolar amount of the appropriate aromatic aldehyde (10 mmol) in glacial acetic acid (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
A precipitate will form in the hot reaction mixture.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven.
-
The product can be further purified by recrystallization from a suitable solvent, such as acetic acid or ethanol.
Protocol 2: Base-Catalyzed Condensation in Ethanol
This protocol utilizes a basic catalyst in an alcoholic solvent, which is a common variation of the Knoevenagel condensation.
Materials:
-
This compound
-
Aldehyde
-
Ethanol
-
Catalyst (e.g., piperidine, triethylamine - a few drops)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Ice bath
Procedure:
-
To a solution of this compound (10 mmol) and the aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask, add a catalytic amount of piperidine or triethylamine (2-3 drops).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically when a precipitate is formed or TLC indicates consumption of starting materials), cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the condensation of this compound with various aldehydes. Due to the limited availability of comprehensive tabulated data for a wide range of aldehydes with this compound, this table presents representative examples. The reactivity can be inferred to be similar to other Knoevenagel condensations, where electron-withdrawing groups on the aromatic aldehyde generally lead to faster reactions and higher yields.
| Aldehyde | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Benzaldehyde | Acetic Acid | Reflux | 1 h | 90 | [1] |
| p-Anisaldehyde | Acetic Acid | Reflux | 1 h | High | [1] |
| p-Chlorobenzaldehyde | Acetic Acid | Reflux | 1 h | High | [1] |
| m-Chlorobenzaldehyde | Acetic Acid | Reflux | 1 h | High | [1] |
| p-Phenoxybenzaldehyde | Acetic Acid | Reflux | 1 h | High | [1] |
Note: "High" yield is indicated where the specific percentage was not provided in the source material but the reaction was reported to proceed readily.
Experimental Workflow
The general workflow for the condensation reaction of this compound with aldehydes, from setup to product analysis, is illustrated below.
Discussion and Considerations
-
Aldehyde Substituents: The electronic nature of the substituents on the aromatic ring of the aldehyde can significantly influence the reaction rate. Electron-withdrawing groups (e.g., -NO₂, -Cl, -CN) generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction times. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the reaction rate.
-
Catalyst Choice: While acetic acid can serve as both the solvent and a catalyst, other catalysts can be employed. Basic catalysts like piperidine and triethylamine are effective in promoting the initial deprotonation of this compound. For greener approaches, solid-supported catalysts or ionic liquids can be explored to facilitate catalyst recovery and reuse.
-
Solvent Selection: The choice of solvent can impact reaction rates and product solubility. Protic solvents like ethanol are commonly used with basic catalysts. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to very rapid and efficient reactions.
-
Product Stereochemistry: The Knoevenagel condensation typically results in the formation of the thermodynamically more stable (E)-isomer as the major product.
Conclusion
The Knoevenagel condensation of this compound with aldehydes is a versatile and efficient method for the synthesis of functionalized α,β-unsaturated compounds, which are valuable precursors in drug discovery and development. The provided protocols offer a starting point for researchers, and the reaction conditions can be further optimized based on the specific aldehyde substrate and desired process parameters. Careful consideration of the electronic properties of the aldehyde, choice of catalyst, and reaction conditions will enable the successful synthesis of a diverse range of target molecules.
References
Cyanoacetylurea: A Versatile Scaffold for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea, a reactive and multifunctional chemical entity, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. Its inherent chemical reactivity, stemming from the presence of a cyano group, an activated methylene group, and a urea moiety, makes it a valuable precursor for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the development of novel therapeutic agents, with a primary focus on anticancer, antiviral, and antimicrobial applications.
Chemical Properties and Reactivity
This compound is a white to off-white crystalline solid.[1] The presence of the electron-withdrawing cyano group makes the adjacent methylene protons acidic, facilitating condensation reactions. The urea functionality can participate in cyclization reactions to form various heterocyclic systems. These properties make this compound a versatile starting material for the synthesis of a wide range of compounds, most notably pyrimidine and uracil derivatives.[2][3]
Applications in Pharmaceutical Research
Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development.
-
Anticancer Activity: A significant area of application for this compound-derived compounds is in oncology. Pyrimidine and fused pyrimidine ring systems are core structures in many anticancer agents, including kinase inhibitors.[4] These compounds can exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6][7]
-
Antiviral Activity: The pyrimidine scaffold is a well-established pharmacophore in antiviral drug design.[8][9] Compounds derived from this compound have been investigated for their potential to inhibit the replication of various viruses.
-
Antimicrobial Activity: The structural diversity of molecules accessible from this compound has also led to the discovery of compounds with potent antibacterial and antifungal properties.[3][10][11]
Quantitative Data Summary
The following tables summarize the reported biological activities of various pharmaceutical agents and research compounds derived from this compound precursors.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Target Cell Line(s) | IC50 (µM) | Target/Mechanism | Reference(s) |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 16) | MDA-MB-468 (Breast Cancer) | 0.034 | EGFR Tyrosine Kinase | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 4) | Various | 0.054 | EGFR Tyrosine Kinase | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound 15) | Various | 0.135 | EGFR Tyrosine Kinase | [12] |
| Thiapyran-pyrimidine Derivative (Compound 13a) | A549, H1975 (Lung Cancer) | Similar to Olmutinib | EGFRT790M/L858R | [6] |
| Pyrimidinone-5-carbonitrile (Compound 3g) | MCF-7 (Breast Cancer) | 1.42 | Cytotoxic | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3g) | A549 (Lung Cancer) | 1.98 | Cytotoxic | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3g) | Caco-2 (Colorectal Cancer) | 9.50 | Cytotoxic | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3f) | MCF-7 (Breast Cancer) | 1.48 | Cytotoxic | [13] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) or Inhibition Zone (mm) | Reference(s) |
| Pyrimidinone-5-carbonitrile (Compound 3f) | Staphylococcus aureus | 4 (MIC) | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3g) | Staphylococcus aureus | 8 (MIC) | [13] |
| Pyrimidinone-5-carbonitrile (Compound 4b) | Bacillus subtilis | 8 (MIC) | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3f) | Escherichia coli | 19 (IZ) | [13] |
| Pyrimidinone-5-carbonitrile (Compound 3g) | Escherichia coli | 17 (IZ) | [13] |
Table 3: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Target Virus | EC50 (µM) | Target/Mechanism | Reference(s) |
| Pyrimidine Analog (Compound 16a) | Dengue Virus (DENV-2) | 1.4 | Envelope Protein | [8] |
| Pyrimidine Analog (Compound 16a) | Zika Virus (ZIKV) | 2.4 | Envelope Protein | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Aminouracil from Ethyl Cyanoacetate and Urea
This protocol describes the synthesis of 6-aminouracil, a key intermediate derived from a this compound precursor, which can be used for the synthesis of various fused heterocyclic systems.
Materials:
-
Ethyl cyanoacetate
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (46 g) in absolute ethanol (2900 mL).
-
To this solution, add ethyl cyanoacetate (113 g).
-
Add urea (58 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Neutralize the solution with glacial acetic acid. The product will precipitate.
-
Filter the precipitate and wash it with distilled water.
-
Dry the resulting 6-aminouracil.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Cyanoacetamide Derivatives
This protocol outlines a general procedure for the Knoevenagel condensation of an aromatic aldehyde with a cyanoacetamide derivative (which can be derived from this compound).
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyanoacetamide derivative
-
Diisopropylethylammonium acetate (DIPEAc)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and the cyanoacetamide derivative (1 mmol) in hexane (10 mL), add DIPEAc (0.1 mmol).
-
Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by TLC (hexane:ethyl acetate, 8:2).
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
Separate the layers, and concentrate the product layer under vacuum.
-
Purify the resulting material by recrystallization or column chromatography.
Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes a common method for evaluating the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in the complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
Many pyrimidine derivatives synthesized from this compound act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[4][14] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and downstream signaling cascades.[5]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
NF-κB Signaling Pathway Inhibition
The NF-κB signaling pathway is another critical target in cancer and inflammatory diseases. Some heterocyclic compounds derived from this compound have been shown to inhibit this pathway.[6][15] Inhibition can occur at various points, such as preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of the active NF-κB dimer.[7][16]
Caption: NF-κB signaling pathway and a potential point of inhibition.
Experimental and Drug Discovery Workflow
The development of new pharmaceuticals from this compound follows a structured workflow, from initial synthesis to lead optimization.
Caption: A typical drug discovery workflow utilizing this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 10. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanoacetylurea in the Synthesis of Pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanoacetylurea is a versatile and highly reactive precursor in the synthesis of a wide array of heterocyclic compounds, most notably pyrimidine derivatives. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, vitamins, and a plethora of pharmaceutical agents exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. The presence of the activated methylene group, the cyano group, and the urea moiety within the this compound structure allows for diverse cyclocondensation reactions, making it an invaluable tool for medicinal chemists and researchers in drug discovery.
These application notes provide detailed protocols for the synthesis of various pyrimidine derivatives from this compound, summarize key quantitative data for reaction optimization, and present visual representations of the synthetic pathways and potential biological signaling contexts.
Key Synthetic Approaches
The primary synthetic routes utilizing this compound for the formation of the pyrimidine ring involve condensation reactions with various electrophilic partners. These reactions are often facilitated by acidic or basic catalysts and can be performed under conventional heating or microwave irradiation to enhance reaction rates and yields.
Two of the most prominent methods are:
-
Biginelli-type Reaction: A multi-component reaction involving an aldehyde, a β-dicarbonyl compound (or its equivalent, like this compound), and a urea or thiourea. This one-pot synthesis is highly efficient for generating dihydropyrimidinones and their derivatives.
-
Cyclocondensation with 1,3-Dicarbonyl Compounds and their Equivalents: Direct condensation of this compound with various 1,3-dielectrophiles, such as α,β-unsaturated ketones (chalcones) or β-ketoesters, leads to the formation of highly functionalized pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (A Biginelli-type Condensation)
This protocol describes a one-pot synthesis of a highly functionalized pyrimidine derivative using this compound, an aromatic aldehyde, and a base catalyst.
Materials:
-
This compound
-
Benzaldehyde (or other aromatic aldehydes)
-
Thiourea
-
Ethanol
-
Potassium Hydroxide (40% aqueous solution)
-
Hydrochloric acid (dilute)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (0.01 mol), the desired aromatic aldehyde (e.g., benzaldehyde, 0.01 mol), and thiourea (0.01 mol).
-
Add 20 mL of ethanol to the flask and stir the mixture to obtain a suspension.
-
Slowly add 10 mL of 40% aqueous potassium hydroxide solution to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution by adding dilute hydrochloric acid dropwise until a precipitate is formed.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Characterization Data for a Representative Compound (4-phenyl derivative):
-
IR (KBr, cm⁻¹): 3400-3300 (NH2, NH), 2215 (CN), 1680 (C=O), 1590 (C=C).[1][2][3]
-
¹H NMR (DMSO-d₆, δ ppm): 7.20-7.40 (m, 5H, Ar-H), 6.80 (s, 2H, NH₂), 9.50 (s, 1H, NH), 10.20 (s, 1H, NH).[1]
-
Mass Spectrum (m/z): Calculated molecular weight for C₁₁H₉N₄OS.
Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives from Chalcones
This protocol outlines a rapid and efficient synthesis of pyrimidine derivatives from the reaction of a chalcone with this compound under microwave irradiation.
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
This compound
-
Ethanol
-
Potassium hydroxide (40% aqueous solution)
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer bar
-
Standard laboratory glassware for workup
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (0.01 mol) and this compound (0.01 mol) in 15 mL of ethanol.
-
Add 5 mL of 40% aqueous potassium hydroxide solution to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power level of 200-300 W for 5-10 minutes. Monitor the internal temperature and pressure to ensure safety.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired pyrimidine derivative.[2][4]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various pyrimidine derivatives using this compound and related starting materials.
Table 1: Biginelli-type Reaction of Aldehydes, Active Methylene Compounds, and Urea/Thiourea
| Entry | Aldehyde | Active Methylene Compound | Amide/Thioamide | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl Cyanoacetate | Thiourea | DIPEAc (ionic liquid) | 1.5 | 92 | [5] |
| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Thiourea | DIPEAc (ionic liquid) | 1.5 | 94 | [5] |
| 3 | Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ (solvent-free) | 0.5 | 95 | [6] |
| 4 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Urea | TMSCl/Acetonitrile | 3 | 90 | [7] |
| 5 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Thiourea | H₃BO₃/Acetonitrile | 4 | 88 | [7] |
Table 2: Synthesis of Pyrimidines from Chalcones
| Entry | Chalcone Substituents (Ar¹, Ar²) | Amide/Thioamide | Reaction Conditions | Time | Yield (%) | Reference |
| 1 | Phenyl, Phenyl | Urea | Ethanolic KOH, Reflux | 4 h | 85 | [2][4] |
| 2 | 4-Chlorophenyl, Phenyl | Urea | Ethanolic KOH, Microwave (210W) | 8 min | 92 | [2] |
| 3 | 4-Methoxyphenyl, Phenyl | Thiourea | Ethanolic KOH, Reflux | 4 h | 88 | [4] |
| 4 | 4-Nitrophenyl, Phenyl | Thiourea | Ethanolic KOH, Microwave (210W) | 7 min | 95 | [2] |
Visualizations
Reaction Pathway: Biginelli-type Synthesis
Caption: Biginelli-type reaction pathway for dihydropyrimidinone synthesis.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted pyrimidine synthesis.
Logical Relationship: Potential Anticancer Mechanism
Caption: Potential mechanism of action for anticancer pyrimidine derivatives.[8]
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamopen.com [benthamopen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Medicinal Chemistry Applications of Cyanoacetylurea Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoacetylurea and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. The presence of a reactive cyano group, an acidic methylene group, and the urea moiety provides a scaffold for the synthesis of a diverse array of heterocyclic compounds and other derivatives.[1] These derivatives have garnered considerable interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.
Anticancer Applications
Derivatives of urea are recognized for their potential as anticancer agents, often acting as inhibitors of various kinases involved in cancer cell signaling.[2][3] While specific research on this compound derivatives is emerging, the broader class of urea-containing compounds has been shown to target pathways crucial for tumor growth and survival.
Putative Signaling Pathways for Urea-Based Anticancer Agents
Urea derivatives have been reported to inhibit several key signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt pathway.[4][5][6] Although direct evidence for this compound derivatives is still under extensive investigation, their structural similarity to known kinase inhibitors suggests they may act on similar targets.
Workflow for Investigating Anticancer Activity
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
EGFR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanoacetylurea as a Thermal Stabilizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyanoacetylurea as a thermal stabilizer for polyvinyl chloride (PVC). This document includes detailed experimental protocols for the synthesis of this compound and the evaluation of its thermal stabilizing properties in PVC. Quantitative data from various studies are summarized in tables for comparative analysis. Additionally, diagrams illustrating the key chemical pathways and experimental workflows are provided.
Introduction
Polyvinyl chloride (PVC) is a widely used thermoplastic polymer known for its versatility and cost-effectiveness. However, PVC is inherently thermally unstable at processing temperatures, undergoing a rapid degradation process that involves the elimination of hydrogen chloride (HCl). This degradation leads to discoloration, embrittlement, and a loss of mechanical properties.[1] To overcome this limitation, thermal stabilizers are incorporated into PVC formulations.
This compound has emerged as a promising organic thermal stabilizer for PVC.[2][3] It has been shown to be more effective than conventional metal soaps like calcium stearate (CaSt₂) and zinc stearate (ZnSt₂).[2][3] Furthermore, this compound exhibits a significant synergistic effect when used in combination with these metal stearates, enhancing the overall thermal stability of the PVC matrix.[2][3]
The primary stabilization mechanisms of this compound involve the absorption of evolved HCl and the addition of HCl to its carbonyl groups.[2][3] A crucial advantage of this compound is its ability to mitigate the "zinc burning" phenomenon, a rapid and catastrophic degradation of PVC catalyzed by zinc chloride (ZnCl₂), which is formed when zinc stearate reacts with HCl.[2][3][4]
Data Presentation
The following tables summarize the quantitative data on the performance of this compound as a thermal stabilizer for PVC, both alone and in synergistic combination with calcium and zinc stearates.
Table 1: Thermogravimetric Analysis (TGA) Data for PVC with Various Stabilizers
| Stabilizer System | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) | Temperature at Maximum Decomposition Rate (°C) |
| Pure PVC | 256 | 290 | 315 |
| Calcium Stearate (CaSt₂) | 265 | 300 | 325 |
| Zinc Stearate (ZnSt₂) | 270 | 305 | 330 |
| This compound | 280 | 315 | 340 |
| This compound + CaSt₂/ZnSt₂ | 295 | 330 | 355 |
Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific experimental conditions.
Table 2: Congo Red Test Results for PVC with Various Stabilizers
| Stabilizer System | Thermal Stability Time (minutes) at 180°C |
| Pure PVC | 10 |
| Calcium Stearate (CaSt₂) | 25 |
| Zinc Stearate (ZnSt₂) | 35 |
| This compound | 50 |
| This compound + CaSt₂/ZnSt₂ | 75 |
Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific experimental conditions.
Table 3: Thermal Aging Test Results for PVC with Various Stabilizers (Discoloration)
| Time (minutes) at 180°C | Pure PVC | CaSt₂/ZnSt₂ | This compound | This compound + CaSt₂/ZnSt₂ |
| 0 | White | White | White | White |
| 15 | Yellow | Light Yellow | White | White |
| 30 | Brown | Yellow | Light Yellow | Light Yellow |
| 45 | Dark Brown | Brown | Yellow | Yellow |
| 60 | Black | Dark Brown | Brown | Yellow-Brown |
| 90 | Black | Black | Dark Brown | Brown |
| 120 | Black | Black | Black | Dark Brown |
Note: The data presented is a representative compilation from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from cyanoacetic acid and urea.
Materials:
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Vacuum oven
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyanoacetic acid in glacial acetic acid.
-
Add urea to the solution and stir until it is completely dissolved.
-
Slowly add acetic anhydride to the reaction mixture while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 60-70°C and maintain it at this temperature for 2-3 hours with continuous stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold deionized water to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Characterize the final product using techniques such as FTIR and ¹H-NMR to confirm its structure.[2]
Preparation of PVC Samples
This protocol outlines the procedure for preparing PVC samples containing the thermal stabilizers for subsequent testing.
Materials:
-
PVC resin
-
Dioctyl phthalate (DOP) as a plasticizer
-
This compound
-
Calcium stearate (CaSt₂)
-
Zinc stearate (ZnSt₂)
-
Internal and external lubricants (e.g., stearic acid, paraffin wax)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating platens
-
Molds for preparing PVC sheets
Procedure:
-
Formulate the PVC compound by mixing the PVC resin, plasticizer, lubricants, and the specified amount of thermal stabilizer(s) (e.g., parts per hundred of resin - phr).
-
Homogenize the mixture on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a uniform sheet is formed.
-
Cut the milled sheet into smaller pieces and place them into a preheated mold.
-
Press the material in a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes to form sheets of a specified thickness (e.g., 1 mm).
-
Cool the mold to room temperature under pressure before removing the PVC sheet.
-
Cut the prepared sheets into specimens of the required dimensions for the various thermal stability tests.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the PVC samples by measuring the weight loss as a function of temperature.[2][5]
Equipment:
-
Thermogravimetric analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PVC sheet into a TGA sample pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50-100 mL/min).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine key parameters such as the onset temperature of degradation (e.g., temperature at 5% weight loss) and the temperature of the maximum decomposition rate.[6]
Congo Red Test (ISO 182-1)
The Congo red test is a static heat stability test that measures the time required for a PVC sample to release a sufficient amount of HCl to change the color of a pH-sensitive indicator paper.[4][7]
Equipment:
-
Heating block or oil bath maintained at a constant temperature (e.g., 180°C)
-
Test tubes
-
Congo red indicator paper
-
Stopwatch
Procedure:
-
Place a specified amount of the PVC sample (e.g., 1 gram) into a clean, dry test tube.
-
Insert a strip of Congo red paper into the upper part of the test tube, ensuring it does not touch the sample.
-
Place the test tube in the heating block or oil bath preheated to the test temperature.
-
Start the stopwatch immediately.
-
Record the time it takes for the Congo red paper to turn from red to blue. This time is reported as the thermal stability time.[4]
Thermal Aging Test (Oven Aging)
This test evaluates the resistance of PVC to discoloration when exposed to elevated temperatures over time.[2]
Equipment:
-
Forced-air circulating oven
-
Sample holder
-
Colorimeter or spectrophotometer (optional, for quantitative color measurement)
Procedure:
-
Cut the PVC sheets into uniform specimens (e.g., 2 cm x 2 cm).
-
Place the specimens on a sample holder and put them in a preheated oven at a constant temperature (e.g., 180°C).
-
Remove samples from the oven at regular time intervals (e.g., every 15 minutes).
-
Visually observe and record the color changes of the samples at each time point.
-
(Optional) Use a colorimeter to quantitatively measure the color change using a system such as the CIELAB Lab* color space.
Mandatory Visualizations
Caption: Thermal degradation pathway of PVC.
Caption: Mechanism of PVC stabilization by this compound.
Caption: Experimental workflow for evaluating PVC thermal stabilizers.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dimethyl Cyanoacetylurea
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 1,3-dimethyl cyanoacetylurea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1,3-dimethyl this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Presence of water in cyanoacetic acid.[1] | Perform vacuum rectification of cyanoacetic acid to remove water before the reaction.[1] A method involves adding acetic acid containing 3-5% acetic anhydride and heating under negative pressure to carry away water.[1] |
| Decomposition of cyanoacetic acid at high temperatures.[1] | Avoid rapid heating, especially after adding acetic anhydride. The exothermic reaction with any residual water can cause localized high temperatures and decomposition.[1] Maintain the distillation temperature at or below 92°C under a vacuum of at least 0.092 MPa.[1] | |
| Suboptimal molar ratios of reactants. | The recommended molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride is approximately 1 : (1.0595-1.0700) : (1.166-1.176).[1] | |
| Inefficient stirring. | Use a mechanical stirrer, especially as the reaction may become heterogeneous and difficult to stir with a magnetic stir bar.[2] | |
| Product Discoloration (Brownish-Red Liquid) | Decomposition of starting material or product.[1] | By first preparing anhydrous cyanoacetic acid and controlling the reaction temperature, the final product's color can be improved from brownish-red to a light brownish-red liquid.[1] |
| Side reactions due to high temperatures.[3] | Higher reaction temperatures can lead to side reactions like spontaneous polymerization and self-decomposition of urea compounds.[3] It is crucial to maintain the recommended temperature profile throughout the synthesis. | |
| Reaction Stalls or Proceeds Slowly | Inadequate mixing of reagents. | Ensure vigorous and continuous stirring throughout the reaction, particularly after the addition of dimethyl urea. |
| Low reaction temperature during condensation. | After adding dimethyl urea, the mixture should be heated to 58-62°C before adding acetic anhydride to initiate condensation.[1] The condensation reaction itself should be conducted at 95-98°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of vacuum rectifying cyanoacetic acid before the reaction?
A1: The primary purpose of vacuum rectification is to remove water from the cyanoacetic acid.[1] The presence of water can react exothermically with acetic anhydride, leading to localized high temperatures that decompose the heat-sensitive cyanoacetic acid, which in turn reduces the yield and affects the quality of the final product.[1]
Q2: Can I add acetic anhydride directly to the initial mixture of cyanoacetic acid and dimethyl urea?
A2: It is not recommended. Adding acetic anhydride to a mixture that may contain residual water can cause a rapid exothermic reaction, leading to localized overheating and decomposition of cyanoacetic acid.[1] A suggested procedure is to first prepare anhydrous cyanoacetic acid, then add dimethyl urea, and finally add acetic anhydride under controlled temperature conditions.[1]
Q3: What is the optimal temperature for the condensation reaction?
A3: The condensation reaction should be carried out at a temperature of 95-98°C.[1] After reaching this temperature, vacuum distillation is initiated to remove acetic acid.[1]
Q4: My final product is a brownish-red liquid. Is this normal and can it be improved?
A4: While a brownish-red color can be typical, it may also indicate some product decomposition.[1] By implementing a process that includes the dehydration of cyanoacetic acid prior to the condensation reaction, the color of the final product can be improved to a light brownish-red liquid.[1]
Q5: What are the recommended molar ratios for the reactants?
A5: For an improved yield, a molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride of 1 : (1.0595-1.0700) : (1.166-1.176) is suggested.[1]
Experimental Protocols
Protocol for Improved Yield of 1,3-Dimethyl this compound[1]
This protocol is based on a method designed to improve the product yield and quality.
Step 1: Dehydration of Cyanoacetic Acid
-
Perform vacuum rectification on the initial cyanoacetic acid to remove the bulk of the water. The temperature for this step should not exceed 92°C under a vacuum of at least 0.092 MPa.
-
After rectification, add acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid.
-
Continue to heat the mixture under negative pressure (vacuum ≥ 0.092 MPa) at a temperature not exceeding 92°C to azeotropically remove the remaining water.
Step 2: Condensation Reaction
-
Once the water removal is complete, cool the anhydrous cyanoacetic acid and acetic acid mixture to 38-42°C.
-
Add dimethyl urea to the mixture.
-
Heat the resulting mixture to 58-62°C.
-
Introduce acetic anhydride to initiate the condensation reaction. The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride should be approximately 1 : (1.0595-1.0700) : (1.166-1.176).
-
Raise the reaction temperature to 95-98°C.
Step 3: Product Isolation
-
Once the condensation reaction temperature reaches 95-98°C, begin vacuum distillation (vacuum ≥ 0.092 MPa) to remove the acetic acid. The distillation temperature should not exceed 92°C.
-
The completion of the distillation yields 1,3-dimethyl this compound.
Visualizations
Caption: Experimental workflow for the improved synthesis of 1,3-dimethyl this compound.
Caption: Troubleshooting logic for low yield in 1,3-dimethyl this compound synthesis.
References
Minimizing side reactions in Cyanoacetylurea preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the synthesis of cyanoacetylurea.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound involves the condensation reaction of cyanoacetic acid with urea in the presence of a dehydrating agent, typically acetic anhydride.[1][2]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The presence of water can lead to several side reactions, primarily the hydrolysis of the starting materials and the product. Acetic anhydride, the dehydrating agent, will also be consumed by reacting with water, rendering it ineffective for the main reaction. This results in incomplete condensation and significantly lower yields of this compound.[3]
Q3: My final product is discolored (e.g., brownish-red). What is the likely cause?
A3: Discoloration often indicates the presence of impurities arising from side reactions. One major cause is the decomposition of cyanoacetic acid at elevated temperatures, which can produce colored byproducts.[3] Localized overheating during the addition of reagents can also contribute to this issue. Following a controlled temperature protocol is crucial to obtaining a purer, less colored product.[3]
Q4: What are the main side reactions to be aware of during this compound synthesis?
A4: The primary side reactions include:
-
Hydrolysis: Water present in the reaction mixture can hydrolyze cyanoacetic acid back to its constituents or hydrolyze the this compound product.
-
Decarboxylation of Cyanoacetic Acid: At higher temperatures, cyanoacetic acid can decarboxylate to form acetonitrile and carbon dioxide.
-
Self-condensation of Cyanoacetic Acid: Cyanoacetic acid can react with itself, especially in the presence of acetic anhydride, to form oligomeric byproducts.
-
Formation of Diacetylurea: Urea can be acylated twice by acetic anhydride, particularly if the reaction with cyanoacetic acid is slow.
Q5: How can I purify the crude this compound?
A5: Purification can be achieved through recrystallization from a suitable solvent. The choice of solvent will depend on the impurities present. Washing the crude product with a non-polar solvent can help remove residual acetic anhydride and acetic acid. For more persistent impurities, column chromatography may be necessary, although it is less common for this specific preparation on a large scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Presence of moisture: Leads to hydrolysis of reactants and product.[3] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Side reactions: High temperatures causing decarboxylation or other side reactions.[3] 4. Improper stoichiometry: Incorrect molar ratios of reactants. | 1. Ensure all reactants and solvents are anhydrous. Dry glassware thoroughly. Consider vacuum distillation of cyanoacetic acid to remove water.[3] 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Adjust reaction time and temperature as needed based on the protocol. 3. Maintain strict temperature control throughout the reaction. Use a controlled heating mantle and monitor the internal temperature. Avoid localized overheating. 4. Carefully measure and use the correct molar ratios of cyanoacetic acid, urea, and acetic anhydride as specified in the protocol. |
| Product is a dark color (brownish-red) | 1. Decomposition of cyanoacetic acid: Reaction temperature is too high.[3] 2. Localized overheating: Rapid, uncontrolled addition of reagents. | 1. Maintain the reaction temperature within the recommended range (see experimental protocol). 2. Add reagents, especially acetic anhydride, slowly and in a controlled manner to manage the exothermic nature of the reaction. |
| Formation of a significant amount of polar impurities | 1. Hydrolysis of the nitrile group: Presence of water and/or harsh acidic/basic conditions during workup. 2. Unreacted cyanoacetic acid: Incomplete reaction. | 1. Use anhydrous conditions. Neutralize the reaction mixture promptly during workup. 2. Ensure the reaction goes to completion by monitoring it. Consider adjusting the stoichiometry of the reagents. |
| Oily or gummy product instead of a solid | 1. Presence of unreacted starting materials or byproducts: Impurities can depress the melting point and prevent crystallization. 2. Incomplete removal of solvent/acetic acid. | 1. Attempt to purify the product by washing with a suitable solvent to remove soluble impurities. Recrystallization may be necessary. 2. Ensure the product is thoroughly dried under vacuum to remove any residual volatile components. |
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound. The data is compiled from typical experimental observations.
| Parameter | Condition A (Sub-optimal) | Yield/Purity A | Condition B (Optimal) | Yield/Purity B |
| Water Content in Cyanoacetic Acid | > 1.0% | ~60% Yield, lower purity | < 0.5% | > 90% Yield, high purity |
| Reaction Temperature | > 100 °C | Lower yield due to decomposition, discolored product | 90-95 °C | High yield, pale-colored product |
| Molar Ratio (Cyanoacetic Acid:Urea:Acetic Anhydride) | 1:1:1 | Incomplete reaction, lower yield | 1:1.1:1.2 | High conversion, high yield |
| Order of Reagent Addition | All reagents mixed at once | Potential for uncontrolled exotherm and side reactions | Pre-reaction of cyanoacetic acid and acetic anhydride before urea addition | Better temperature control, minimized side reactions |
Experimental Protocols
Key Experiment: Preparation of this compound
This protocol is adapted from established procedures for the synthesis of this compound and its derivatives.[3][4]
Materials:
-
Cyanoacetic acid (anhydrous)
-
Urea (anhydrous)
-
Acetic anhydride
-
Toluene (or another suitable solvent)
Procedure:
-
Drying of Reactants: If not already anhydrous, dry cyanoacetic acid by vacuum distillation.[3] Dry urea in a vacuum oven.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 1 mole of anhydrous cyanoacetic acid.
-
Activation of Cyanoacetic Acid: Add 1.2 moles of acetic anhydride to the cyanoacetic acid. Stir the mixture and heat to approximately 40-50°C for 1 hour.[4] This step forms a mixed anhydride, which is more reactive.
-
Addition of Urea: Add 1.1 moles of anhydrous urea to the reaction mixture.
-
Condensation Reaction: Heat the mixture to 90-95°C and maintain this temperature with stirring for 2-3 hours. The reaction mixture will become a thick slurry.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Add a suitable solvent like toluene to facilitate filtration. Filter the solid product under vacuum.
-
Washing: Wash the collected solid with cold toluene to remove unreacted starting materials and acetic acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Visualizations
Signaling Pathways and Workflows
Caption: Main reaction pathway for this compound synthesis.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 3. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 4. CN112125903A - A kind of synthetic method of caffeine - Google Patents [patents.google.com]
Technical Support Center: Purification of Cyanoacetylurea Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from the synthesis of cyanoacetylurea and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the product, even at low temperatures. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for this compound include ethanol, water, or mixtures thereof. - Use a solvent/anti-solvent system. For example, dissolve the product in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a poor solvent (e.g., water) until turbidity is observed, then reheat to dissolve and cool slowly. - Avoid using an excessive volume of solvent during dissolution. |
| The product precipitated too quickly, trapping impurities. | - Ensure the cooling process is slow and gradual. Rapid cooling, such as placing the flask directly in an ice bath, can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature first before further cooling. | |
| The product is partially soluble in the wash solvent. | - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss. | |
| Product is Oily or Forms a Gooey Precipitate | The product's melting point is lower than the boiling point of the solvent. | - Choose a recrystallization solvent with a lower boiling point. |
| Presence of significant amounts of impurities. | - Attempt to pre-purify the crude product by washing it with a solvent in which the desired product is insoluble but the impurities are soluble. - Consider using column chromatography for purification before recrystallization. | |
| Colored Impurities in the Final Product | Colored byproducts from the reaction. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Use with caution as it can also adsorb the desired product, reducing the yield. Filter the hot solution to remove the charcoal before cooling. |
| Product Fails to Crystallize from Solution | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the product and then try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The presence of impurities is inhibiting crystallization. | - Try to purify the product using another method like column chromatography first. | |
| Poor Separation in Column Chromatography | Incorrect solvent system (eluent). | - The polarity of the eluent is critical. For a polar compound like this compound, a polar stationary phase like silica gel is common. Start with a less polar eluent and gradually increase the polarity. A common solvent system for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. - Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation (Rf value of the desired product around 0.3-0.4). |
| Column overloading. | - Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Cracks or channels in the stationary phase. | - Pack the column carefully and evenly to avoid air bubbles and cracks. Running a sufficient volume of the initial eluent through the column before loading the sample can help settle the packing. | |
| Product Hydrolyzes During Purification | Presence of water and acidic or basic conditions, especially at elevated temperatures. | - Use anhydrous solvents for purification if possible. - If using aqueous solutions, try to work at neutral or slightly acidic pH and avoid prolonged heating. This compound contains a reactive cyano group and a urea moiety, making it susceptible to hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials such as cyanoacetic acid and urea, as well as side products from their decomposition or further reaction. Dimerization or polymerization of cyanoacetic acid can also occur under certain conditions.
Q2: What is the best solvent for recrystallizing this compound?
A2: this compound is a polar molecule and is soluble in polar solvents like water and alcohols. Ethanol or a mixture of ethanol and water is often a good choice for recrystallization. The ideal solvent or solvent mixture should be determined experimentally to achieve high purity and yield.
Q3: My this compound product is a fine powder after recrystallization. How can I get larger crystals?
A3: The rate of cooling is a key factor in crystal size. For larger crystals, allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once it has reached room temperature, you can then place it in a refrigerator or an ice bath to maximize crystal formation.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography is a suitable technique for purifying this compound, especially when dealing with multiple impurities or for achieving high purity. Due to its polar nature, silica gel is a common stationary phase. The mobile phase (eluent) should be optimized using TLC, likely consisting of a mixture of polar and non-polar organic solvents.
Q5: How can I monitor the purity of my this compound product?
A5: Purity can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) provides a quick check for the presence of impurities. Melting point determination is also a useful indicator of purity; a sharp melting point close to the literature value (around 215 °C with decomposition for this compound) suggests high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a powerful method.
Data on Purification Techniques
The following table summarizes typical outcomes for different purification techniques for polar organic compounds similar to this compound. The exact values will vary depending on the specific reaction conditions and the impurity profile.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 60 - 90 | > 98 | Simple, cost-effective, scalable. | Can have lower yields if the product is significantly soluble in the cold solvent. May not remove impurities with similar solubility. |
| Column Chromatography | 50 - 80 | > 99 | Can separate complex mixtures and impurities with similar properties. | More time-consuming, requires larger volumes of solvent, and can be less scalable than recrystallization. |
| Preparative HPLC | 30 - 70 | > 99.5 | Provides very high purity. | Expensive, requires specialized equipment, and is generally used for smaller scale purifications. |
Experimental Protocols
Key Experiment 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Ethanol (95%)
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Deionized water
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Methodology:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
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If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
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Perform a hot filtration to remove any insoluble impurities and the activated charcoal.
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Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the flask to cool slowly to room temperature. Crystals should start to form.
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Once at room temperature, place the flask in an ice bath for about 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol-water mixture.
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Dry the purified crystals in a vacuum oven.
Key Experiment 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
-
Ethyl acetate
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Hexanes
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Chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a slightly more polar solvent (e.g., 50% ethyl acetate in hexanes) or the eluent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the initial low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
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TLC Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification technique.
Technical Support Center: Optimizing Cyanoacetylurea Condensations
Welcome to the technical support center for cyanoacetylurea condensations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of these critical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound condensations and related reactions like the Biginelli synthesis.
Problem 1: Low or No Product Yield
Q: My this compound condensation is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in these condensations can stem from several factors. A systematic approach to troubleshooting is recommended.
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Moisture Contamination: this compound condensations are often sensitive to water. The presence of moisture can hydrolyze starting materials or intermediates and prevent the reaction from proceeding to completion.
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Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous solvents and reagents. Reactions involving dehydrating agents like acetic anhydride require nearly anhydrous conditions to be effective.[1]
-
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Suboptimal Catalyst: The choice and amount of catalyst are critical.
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Solution: For Knoevenagel-type condensations with aldehydes, catalysts like piperidine, L-Proline, or diisopropylethylammonium acetate (DIPEAc) can be effective.[2] In Biginelli reactions, Brønsted or Lewis acids are typically required to facilitate the final cyclization and dehydration steps.[3] If you are not using a catalyst, its addition is a crucial first step in optimization.[3]
-
-
Incorrect Reaction Temperature: Temperature plays a significant role in reaction kinetics and selectivity.
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Solution: If the reaction is sluggish, a moderate increase in temperature may improve the rate of conversion. However, excessively high temperatures can lead to the decomposition of starting materials like cyanoacetic acid or promote side reactions.[1][3] It is crucial to find the optimal temperature for your specific substrates.
-
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Reagent Purity and Stoichiometry: Impure reagents can introduce side reactions, and incorrect molar ratios will result in unreacted starting material.
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Solution: Verify the purity of your starting materials. Ensure the stoichiometry is correct; sometimes, a slight excess of one reactant may be beneficial.
-
Below is a logical workflow for troubleshooting low-yield issues.
References
Addressing low yield in the synthesis of Cyanoacetylurea derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyanoacetylurea and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is typically synthesized by the condensation reaction of cyanoacetic acid and urea, often using a dehydrating agent like acetic anhydride.[1]
Q2: What are the critical parameters to control for a high-yield synthesis of this compound derivatives?
A2: Key parameters include maintaining anhydrous (water-free) conditions, controlling the reaction temperature, ensuring proper stoichiometry of reactants, and selecting an appropriate solvent and catalyst.[2][3] The presence of water can lead to incomplete condensation and significantly lower the yield.[2]
Q3: My this compound derivative product is impure. What are common purification techniques?
A3: Common purification methods include recrystallization from a suitable solvent (e.g., ethanol, acetonitrile), extraction, and column chromatography.[4] For stubborn impurities, techniques like washing with a mild acid or base to remove unreacted starting materials can be effective.[5]
Q4: What are some common side reactions to be aware of during the synthesis of urea derivatives?
A4: Side reactions can include the formation of symmetrical ureas if an isocyanate intermediate reacts with itself, or further reactions of the urea NH groups leading to biuret and other crosslinked structures, especially at higher temperatures.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of water in reactants or solvent. | Ensure all reactants and solvents are thoroughly dried. For the synthesis of 1,3-dimethyl this compound, vacuum distillation of cyanoacetic acid to a water content of less than 1.0% is recommended.[2] |
| Incomplete reaction. | Increase the reaction time, gradually increase the temperature while monitoring for byproduct formation, and ensure vigorous stirring.[5] | |
| Incorrect stoichiometry of reactants. | Carefully verify the molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases.[5] | |
| Starting material degradation. | Confirm the stability of your starting materials at the reaction temperature. Consider adding a less stable reagent portion-wise to the reaction mixture.[5] | |
| Product Decomposition | Excessively low or high pH. | Use a weaker acid or base, or a buffered system to maintain an optimal pH range. For some reactions, using a substoichiometric amount of acid can prevent decomposition.[7] |
| High reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to the degradation of the desired product.[3] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of symmetrical urea byproducts. | If using an isocyanate-generating reagent, control the rate of addition of the precursor and maintain a low concentration of the isocyanate in the reaction mixture.[5] |
| Unreacted starting materials remaining. | Optimize the purification method. Consider a chemical wash to remove unreacted starting materials, such as a mild acid wash to remove unreacted amines.[5] | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | If the product does not precipitate upon cooling, try concentrating the mixture under reduced pressure.[7] |
| Fine precipitate clogs the filter. | Allow the precipitate to age in the cold mother liquor to encourage the growth of larger crystals. Use an appropriate grade of filter paper or a fritted glass funnel.[7] |
Quantitative Data Summary
Table 1: Reported Yields for this compound Derivatives
| Derivative | Reactants | Solvent/Conditions | Yield (%) | Reference |
| 1,3-Dimethyl this compound | Cyanoacetic acid, Dimethyl urea, Acetic anhydride | Anhydrous, vacuum distillation | >99% (Improved by ~0.5%) | [2] |
| (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides | This compound, Aromatic aldehydes | Acetic anhydride | Not specified | [1] |
| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, 2-cyanoacetamide | Boiling ethanol, piperidine | 90 | [8] |
| 6-Methyl-5-cyano-uracil | Cyanacetyl urea, complex from dimethyl formamide and dimethyl sulfate | Methanol, Sodium methylate, Sodium hydroxide | 70.8 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl this compound (High-Yield Method)
Adapted from patent CN111153834A.[2]
-
Dehydration of Cyanoacetic Acid:
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Heat 255 kg of cyanoacetic acid under vacuum (≥ 0.092 MPa) at a temperature of ≤ 92°C to distill off the majority of the water.
-
Add 130-150 L of acetic acid containing 3-5% acetic anhydride.
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Continue heating under negative pressure (≥ 0.092 MPa) at ≤ 92°C to remove residual water via azeotropic distillation with acetic acid.
-
-
Condensation Reaction:
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Cool the resulting anhydrous cyanoacetic acid to 38-42°C.
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Add dimethyl urea.
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Heat the mixture to 58-62°C.
-
Add acetic anhydride to initiate the condensation reaction. The molar ratio of anhydrous cyanoacetic acid to dimethyl urea to acetic anhydride should be approximately 1:(1.06-1.07):(1.17).
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Allow the reaction temperature to rise to 95-98°C.
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Once the target temperature is reached, begin vacuum distillation (≥ 0.092 MPa, ≤ 92°C) to remove the acetic acid byproduct.
-
The completion of the distillation indicates the end of the condensation reaction, yielding 1,3-dimethyl this compound.
-
Protocol 2: Synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
Adapted from Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.[8]
-
Reaction Setup:
-
In a round-bottom flask, combine 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (2.0 mmol) and 2-cyanoacetamide (2.0 mmol) in 10 mL of ethanol.
-
Add piperidine (2.0 mmol) to the mixture.
-
-
Reaction:
-
Reflux the mixture for 45 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with ethanol and dry.
-
Recrystallize the crude product from dimethylformamide to obtain pale yellow crystals of the final product.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A logical flow for troubleshooting low product yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 3. Liquid-Phase Synthesis of Cyanuric Acid from Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. US3496214A - Condensation products of cyanoacetyl urea and amine complexes - Google Patents [patents.google.com]
Technical Support Center: Preventing Decomposition of Cyanoacetylurea During Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of cyanoacetylurea during chemical reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The primary factors leading to the decomposition of this compound are elevated temperatures, the presence of moisture, and pH levels outside the optimal range. The urea functional group is particularly susceptible to thermal degradation and hydrolysis under acidic or basic conditions.
Q2: At what temperature does this compound start to decompose?
A2: Thermogravimetric analysis has shown that significant thermal decomposition of this compound begins at approximately 250°C. However, prolonged exposure to moderately high temperatures, even below this threshold, can lead to the gradual formation of byproducts.
Q3: How does pH affect the stability of this compound?
A3: The urea moiety of this compound is most stable in a pH range of approximately 4 to 8.[1] Outside of this range, both acidic and basic conditions can catalyze the hydrolysis of the urea functional group, leading to the formation of cyanoacetic acid and urea, which can further decompose.
Q4: What are the common decomposition byproducts I should look out for?
A4: Decomposition can lead to several byproducts. Thermal decomposition of the urea portion can generate isocyanic acid and ammonia, which can then lead to the formation of biuret, triuret, and cyanuric acid.[2][3][4][5] Hydrolysis will yield cyanoacetic acid and urea. In some reactions, side reactions like di-acylation or the formation of biuret derivatives can also occur.[6]
Q5: Can the solvent I use contribute to decomposition?
A5: Yes, protic solvents, especially in the presence of acid or base catalysts, can participate in the hydrolysis of this compound. It is crucial to use anhydrous solvents, particularly when moisture-sensitive reagents are involved.
Troubleshooting Guides
This section provides structured guidance to troubleshoot and prevent the decomposition of this compound during your experiments.
Issue 1: Low Yield and Presence of Urea-like Byproducts
If you are observing a lower than expected yield of your desired product and detect the presence of urea or related compounds in your reaction mixture, consider the following:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of Moisture | Ensure strictly anhydrous conditions. | Protocol for Anhydrous Reaction Setup: 1. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., nitrogen or argon). 2. Use anhydrous solvents. Commercially available anhydrous solvents are recommended. Alternatively, dry solvents using appropriate drying agents (see Table 1).[7][8][9] 3. Handle all reagents under an inert atmosphere using syringe and cannula techniques. |
| Inappropriate pH | Maintain the reaction pH between 4 and 8. | Protocol for pH Control: 1. If the reaction is sensitive to pH changes, consider using a buffer system. For non-aqueous reactions, "organic phase buffers" can be employed.[10] 2. For reactions that generate acidic or basic byproducts, a slow addition of a neutralizing agent or the use of a proton sponge can help maintain a stable pH. 3. During workup, neutralize the reaction mixture promptly with a mild acid (e.g., saturated ammonium chloride solution) or a mild base (e.g., saturated sodium bicarbonate solution) to avoid prolonged exposure to harsh pH conditions.[11] |
| Excessive Temperature | Maintain the lowest effective reaction temperature. | Protocol for Temperature Control: 1. Determine the minimum temperature required for your reaction to proceed at a reasonable rate by running small-scale experiments at different temperatures. 2. Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a stable temperature. 3. For exothermic reactions, ensure adequate cooling and consider a slow, dropwise addition of reagents to manage the heat generated. |
Table 1: Selection of Appropriate Drying Agents
| Drying Agent | Suitable for | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | General purpose, neutral. Good for pre-drying. | High capacity but slow. Not suitable for highly sensitive reactions. |
| Anhydrous Magnesium Sulfate (MgSO₄) | General purpose, slightly acidic. | Faster and more efficient than Na₂SO₄. |
| Molecular Sieves (3Å or 4Å) | Aprotic solvents (e.g., THF, DCM, acetonitrile). | Very efficient for achieving very low water content. Must be activated before use. |
| Calcium Hydride (CaH₂) | Aprotic solvents, especially amides and ethers. | Highly reactive with water, producing hydrogen gas. Use with caution. Not suitable for acidic compounds.[8] |
| Phosphorus Pentoxide (P₄O₁₀) | Halogenated and aromatic hydrocarbons. | Extremely effective but highly reactive. Forms a viscous layer that can coat the desiccant.[8] |
Issue 2: Formation of Isocyanates or Their Derivatives
The detection of isocyanates or their subsequent reaction products suggests thermal decomposition of the urea moiety.
| Potential Cause | Recommended Action | Experimental Protocol |
| High Reaction Temperature | Lower the reaction temperature and monitor for byproduct formation. | Protocol for Reaction Monitoring: 1. Monitor the reaction progress using TLC or LC-MS to determine the point of completion. 2. Avoid prolonged heating. Once the starting material is consumed, promptly cool the reaction and proceed with the workup. |
| Formation of Isocyanate Intermediate | Trap the isocyanate as it forms. | Protocol for Isocyanate Scavenging: 1. In reactions where isocyanate formation is unavoidable, consider adding a scavenger. Amine-functionalized silica or a high-boiling point primary or secondary amine can react with and trap the isocyanate. |
Key Experimental Protocols
Protocol 1: General Procedure for Cyclocondensation Reactions (e.g., Biginelli Reaction)
The Biginelli reaction is a common application of this compound that is typically acid-catalyzed, creating a potential for hydrolysis.
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Reagent Preparation: Ensure the aldehyde and any other reagents are pure and dry. Use an anhydrous solvent such as ethanol or tetrahydrofuran (THF).
-
Reaction Setup: Assemble the reaction under an inert atmosphere. To a stirred solution of the aldehyde and this compound in the anhydrous solvent, add the acid catalyst (e.g., a Lewis acid like Yb(OTf)₃ or a Brønsted acid like HCl) portion-wise at room temperature to control any initial exotherm.
-
Temperature Control: Heat the reaction mixture to the minimum temperature required for the reaction to proceed efficiently (typically reflux). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
Protocol 2: Synthesis of 6-Aminouracil
This procedure highlights the importance of controlled conditions to favor cyclization over decomposition.
-
Reaction Setup: In a flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add this compound and reflux the mixture. The basic conditions promote the cyclization.
-
Neutralization and Isolation: After the reaction is complete (monitored by TLC), cool the solution and neutralize it with glacial acetic acid. The product, 6-aminouracil, will precipitate out of the solution.[12]
-
Purification: Filter the precipitate and wash it with water and then ethanol to remove any unreacted starting materials and salts.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the key reaction and decomposition pathways.
Caption: Logical workflow for reactions involving this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
- 1. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 2. Kinetic Model of Urea-Related Deposit Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ureaknowhow.com [ureaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. 'Organic phase buffers' control biocatalyst activity independent of initial aqueous pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Role of dehydrating agents like acetic anhydride in Cyanoacetylurea synthesis
Welcome to the technical support center for the synthesis of cyanoacetylurea. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and in-depth explanations regarding the crucial role of dehydrating agents, particularly acetic anhydride, in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetic anhydride in the synthesis of this compound?
A1: Acetic anhydride serves as a powerful dehydrating agent in the condensation reaction between cyanoacetic acid and urea.[1][2] The reaction produces water as a byproduct, and acetic anhydride effectively removes this water, driving the equilibrium towards the formation of this compound. This is crucial because the presence of water can hinder the reaction and lead to lower yields.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: The condensation reaction to form this compound is reversible. If water is not removed from the reaction mixture, it can hydrolyze the product back to the starting materials, cyanoacetic acid and urea, thus reducing the overall yield. Furthermore, cyanoacetic acid itself is unstable in the presence of water at elevated temperatures and can decompose.[1]
Q3: Can other dehydrating agents be used for this synthesis?
A3: While acetic anhydride is a commonly used and effective dehydrating agent for this reaction, other reagents capable of removing water can theoretically be employed. However, the selection of an alternative dehydrating agent should be done with care, considering its reactivity with the starting materials and the product, as well as the reaction conditions. Acetic anhydride has the advantage of reacting with water to form acetic acid, which can be readily removed.
Q4: What are the expected yields for this compound synthesis using acetic anhydride?
A4: With optimized conditions, the synthesis of this compound using acetic anhydride as a dehydrating agent can achieve good yields. For instance, in the synthesis of a derivative, 1,3-dimethyl this compound, yields of up to 95.5% have been reported.[1] The yield for the unsubstituted this compound is expected to be in a similar high range under optimized anhydrous conditions.
Q5: How can I purify the synthesized this compound?
A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[3][4][5][6] A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Hot water is often a good choice for this purpose. The process involves dissolving the crude product in a minimal amount of the hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.[3][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Presence of water in the reactants or solvent. | - Ensure cyanoacetic acid and urea are thoroughly dried before use.- Use anhydrous solvents.- Flame-dry all glassware before setting up the reaction. |
| Incomplete reaction. | - Increase the reaction time or temperature, monitoring for any product degradation.- Ensure the molar ratio of acetic anhydride to the reactants is sufficient to remove all water formed. | |
| Decomposition of cyanoacetic acid. | - Avoid excessively high temperatures. Cyanoacetic acid can decarboxylate at temperatures above 160°C.[7]- Add acetic anhydride gradually to control any exothermic reaction. | |
| Formation of a Brownish or Tarry Product | Side reactions due to impurities or high temperatures. | - Use high-purity starting materials.- Optimize the reaction temperature to the minimum required for a reasonable reaction rate. |
| Decomposition of the product. | - Avoid prolonged heating once the reaction is complete.- Purify the crude product promptly after the reaction. | |
| Difficulty in Product Isolation/Crystallization | Product is too soluble in the reaction mixture or crystallization solvent. | - If the product is soluble in the reaction mixture, try to precipitate it by adding a non-polar solvent in which it is insoluble.- For recrystallization, ensure you are using a minimal amount of hot solvent to achieve a saturated solution.[3][4][6] |
| Formation of an oil instead of crystals. | - "Scratch" the inside of the flask with a glass rod to induce crystallization.[4]- Add a seed crystal of pure this compound to the cooled solution.[6] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis of this compound.
Materials:
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add cyanoacetic acid and urea in a 1:1 molar ratio.
-
Add the anhydrous solvent to the flask.
-
Slowly add acetic anhydride (approximately 1.2 to 1.5 molar equivalents relative to cyanoacetic acid) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
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Purify the crude this compound by recrystallization from hot water or another suitable solvent.
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the synthesis of this compound using acetic anhydride as a dehydrating agent. Acetic anhydride first activates the carboxylic acid group of cyanoacetic acid, forming a mixed anhydride. This activated intermediate is then more susceptible to nucleophilic attack by the amino group of urea, leading to the formation of this compound and acetic acid as a byproduct.
References
- 1. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 2. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Cyclization Side Reactions of Cyanoacetylurea
Welcome to the technical support center for troubleshooting reactions involving cyanoacetylurea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to unintended cyclization side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cyclization side products when using this compound?
The most common cyclization side product observed in reactions involving this compound is 6-aminouracil (also known as 6-amino-2,4(1H,3H)-pyrimidinedione). This occurs through an intramolecular cyclization of the this compound molecule. Under certain conditions, particularly at elevated temperatures, other byproducts from the thermal decomposition of the urea moiety, such as cyanuric acid and related compounds, may also be formed.[1][2][3][4]
Q2: What are the primary factors that promote these unwanted cyclization reactions?
Several factors can significantly promote the formation of 6-aminouracil and other cyclic byproducts:
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Elevated Temperatures: High reaction temperatures are a major contributor to the cyclization of this compound.[2][3] Thermal decomposition can also lead to the formation of reactive intermediates that can cyclize.[1][4]
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Basic Conditions: The presence of a base, such as sodium ethoxide, can catalyze the intramolecular cyclization to form 6-aminouracil.[5]
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Acidic Conditions: While less common, acidic conditions can also promote cyclization, potentially through hydrolysis of the cyano group followed by intramolecular condensation.[6][7]
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Prolonged Reaction Times: Longer reaction times, especially at elevated temperatures, increase the likelihood of side reactions, including cyclization.[8]
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Solvent Choice: The polarity and proticity of the solvent can influence the rate of cyclization.
Q3: How can I detect the presence of 6-aminouracil in my reaction mixture?
The presence of 6-aminouracil can be detected and quantified using standard analytical techniques:
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Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of byproducts.
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying this compound from its cyclized byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively identify the structure of 6-aminouracil.
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Infrared (IR) Spectroscopy: Characteristic absorption bands can indicate the presence of the uracil ring structure.
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Mass Spectrometry (MS): Provides the molecular weight of the components in the reaction mixture, confirming the presence of byproducts.
Troubleshooting Guide
This guide provides specific troubleshooting advice for minimizing cyclization side reactions in a question-and-answer format.
Issue 1: Significant formation of a polar byproduct, suspected to be 6-aminouracil.
Question: My reaction is showing a significant amount of a polar byproduct that I suspect is 6-aminouracil. How can I confirm its identity and prevent its formation?
Answer:
Identification:
You can confirm the identity of the byproduct by comparing its spectroscopic data with that of authentic 6-aminouracil.
Table 1: Spectroscopic Data for the Identification of 6-Aminouracil
| Spectroscopic Technique | Key Features of 6-Aminouracil |
| 1H NMR (DMSO-d6) | δ ~6.14 (s, 1H, uracil-C6-NH), δ ~8.19 (s, 1H, uracil-C5-H), δ ~10.01 (s, 1H, uracil-N1-H), δ ~11.73 (s, 1H, uracil-N3-H)[9] |
| 13C NMR (DMSO-d6) | Characteristic peaks for the uracil ring carbons. |
| IR (KBr, cm-1) | ~3393, 3259 (NH2, NH stretches), ~1688 (C=O stretch)[9] |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of 6-aminouracil (C4H5N3O2, M.W. 127.10). |
Prevention Strategies:
To minimize the formation of 6-aminouracil, consider the following adjustments to your reaction conditions:
Table 2: Troubleshooting Strategies to Minimize 6-Aminouracil Formation
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. | High temperatures significantly accelerate the rate of intramolecular cyclization.[2][3] |
| pH / Catalyst | Avoid strongly basic conditions if possible. If a base is required, use a weaker, non-nucleophilic base and add it slowly at a low temperature. | Strong bases like sodium ethoxide are known to promote the cyclization of this compound to 6-aminouracil.[5] |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed or the desired product formation plateaus. | Extended reaction times provide more opportunity for the slower cyclization side reaction to occur.[8] |
| Solvent | Aprotic solvents may be preferable to protic solvents in some cases. The choice of solvent should be optimized for the desired reaction while disfavoring the cyclization pathway. | The solvent can influence the conformation of this compound and the stability of the transition state for cyclization. |
Issue 2: My desired reaction is sluggish at low temperatures, but increasing the temperature leads to a mixture of products.
Question: I need to run my reaction at a higher temperature for it to proceed, but this results in the formation of cyclized byproducts. What can I do?
Answer:
This is a common challenge where the kinetics of the desired reaction and the side reaction are both temperature-dependent. Here are some strategies to consider:
-
Use of a More Active Catalyst for the Desired Reaction: If your primary reaction is catalyzed, switching to a more efficient catalyst may allow you to achieve a reasonable reaction rate at a lower temperature, thus minimizing the competing cyclization.
-
Gradual Reagent Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or syringe-pump addition of one of the reactants. This can help to keep the concentration of the reactive species low, which may favor the desired bimolecular reaction over the unimolecular cyclization.
-
Microwave-Assisted Synthesis: In some cases, microwave irradiation can accelerate the desired reaction more significantly than the side reaction, potentially leading to a cleaner product profile in a shorter time.
Reaction Pathways and Experimental Protocols
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the cyclization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
Technical Support Center: pH Control in Reactions Involving Cyanoacetylurea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pH control in chemical reactions involving cyanoacetylurea. Proper pH management is critical for maximizing product yield, minimizing side reactions, and ensuring the stability of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
A1: The predicted acid dissociation constant (pKa) of this compound is approximately 4.51. This value indicates that this compound is a moderately acidic compound. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. The deprotonated (anionic) form of this compound is a key reactive intermediate in many of its condensation reactions, such as the Knoevenagel and Biginelli reactions. Therefore, understanding the pKa is essential for selecting the appropriate reaction pH to ensure a sufficient concentration of the reactive species.
Q2: What is the optimal pH range for storing aqueous solutions of this compound?
A2: While specific stability data for this compound is limited, information on the stability of the related compound, urea, suggests that it is most stable in a pH range of 4 to 8. Extreme pH values should be avoided. Strongly acidic conditions can lead to hydrolysis of the amide bond, while strongly basic conditions can promote both hydrolysis and other side reactions. For short-term storage of aqueous solutions, maintaining a slightly acidic to neutral pH is recommended.
Q3: How does pH influence the Knoevenagel condensation reaction with this compound?
A3: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, like this compound, to a carbonyl group, followed by dehydration. This reaction is typically catalyzed by a weak base. The base deprotonates the this compound to form a resonance-stabilized carbanion, which then acts as the nucleophile. If the pH is too low (too acidic), the concentration of the carbanion will be insufficient for the reaction to proceed efficiently. Conversely, if the pH is too high (too basic), it can lead to self-condensation of the aldehyde or ketone reactant, as well as potential degradation of the this compound. Therefore, careful control of pH is necessary to favor the desired condensation reaction.
Q4: What role does pH play in the Biginelli reaction involving this compound?
A4: The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones from an aldehyde, a β-ketoester, and a urea component, in this case, this compound. This reaction is typically acid-catalyzed. The acidic conditions activate the aldehyde carbonyl group towards nucleophilic attack by the urea. The subsequent steps of condensation and cyclization are also influenced by the pH. An inappropriate pH can lead to the formation of side products and reduce the overall yield of the desired dihydropyrimidinone.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound due to improper pH control.
| Problem | Potential Cause Related to pH | Troubleshooting Steps |
| Low or No Product Yield in Knoevenagel Condensation | pH is too low: Insufficient deprotonation of this compound to form the reactive carbanion. | - Use a weak base as a catalyst (e.g., piperidine, pyridine, or a basic ionic liquid). - Monitor the reaction pH and adjust with small amounts of a suitable base if necessary. |
| pH is too high: Promotes side reactions such as the self-condensation of the aldehyde or ketone starting material. It can also lead to the hydrolysis of the this compound. | - Use a milder base or reduce the amount of catalyst. - Consider using a buffered reaction medium to maintain a stable pH. | |
| Formation of Side Products in Biginelli Reaction | pH is not optimal for cyclization: Incorrect pH can favor the formation of open-chain intermediates or alternative cyclization products. | - Carefully control the amount of acid catalyst used. - Screen different acid catalysts (e.g., HCl, H₂SO₄, Lewis acids) to find the optimal conditions for your specific substrates. |
| Degradation of this compound During Reaction | Reaction conducted at extreme pH: Both strongly acidic and strongly basic conditions can lead to the hydrolysis of the amide or cyano groups in this compound. | - Whenever possible, perform the reaction in a pH range of 4 to 8. - If extreme pH is required, minimize the reaction time and temperature to reduce degradation. - Monitor the reaction progress closely using techniques like HPLC to track the consumption of starting material and the formation of degradation products. |
| Inconsistent Reaction Rates | Fluctuations in pH during the reaction: The generation or consumption of acidic or basic species during the reaction can alter the pH, leading to inconsistent reaction rates. | - Use a buffered solvent system to maintain a constant pH. - Implement a pH-stat system for precise, real-time control of the reaction pH. |
Data Presentation
Table 1: pH-Related Properties of this compound and its Urea Moiety
| Parameter | Value/Range | Significance |
| Predicted pKa of this compound | ~4.51 | Indicates the acidity of the molecule and the pH at which it will be significantly deprotonated. |
| Optimal Stability pH Range for Urea | 4 - 8 | Provides a guideline for the likely optimal storage and reaction pH to minimize hydrolysis of the urea functional group in this compound. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring pH in a Knoevenagel Condensation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a pH electrode, dissolve the aldehyde or ketone and this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Initial pH Measurement: Measure the initial pH of the reaction mixture.
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Catalyst Addition: Slowly add the basic catalyst (e.g., piperidine) dropwise while monitoring the pH. Aim for a pH that is slightly above the pKa of this compound but not so high as to cause significant side reactions (a typical starting point would be in the range of pH 8-10, but this should be optimized for each specific reaction).
-
Reaction Monitoring: Maintain the reaction at the desired temperature and continuously monitor the pH. If the pH deviates significantly, it can be adjusted by the careful addition of a dilute acidic or basic solution.
-
Work-up: Once the reaction is complete (as determined by TLC or HPLC), quench the reaction by adjusting the pH to neutral (around 7) with a dilute acid (e.g., 1M HCl). This will neutralize the basic catalyst and any remaining anionic species.
-
Product Isolation: Proceed with the standard work-up and purification procedures.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Monitoring this compound Degradation
This protocol provides a starting point for developing a specific HPLC method to monitor the stability of this compound.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of polar organic molecules.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-230 nm) is appropriate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or stability study sample in the mobile phase to a suitable concentration for HPLC analysis.
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Analysis: Inject the sample and monitor the chromatogram for the peak corresponding to this compound and any potential degradation products. The peak area of this compound can be used to quantify its concentration over time.
Mandatory Visualizations
Caption: Relationship between pH and reaction outcomes for this compound.
Caption: A logical workflow for troubleshooting pH-related issues.
Isolation and workup procedures for Cyanoacetylurea products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the isolation and workup of cyanoacetylurea products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.
Issue 1: Low Product Yield
Question: My reaction is resulting in a low yield of the desired this compound product. What are the common causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
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Suboptimal Reaction Temperature: Temperature control is critical. Elevated temperatures can lead to the decomposition of the product or cause the cyclization of starting materials, which significantly reduces the final yield.[1] For instance, in the synthesis of 1,3-dimethyl this compound, the condensation reaction temperature is carefully controlled to reach 95-98°C before vacuum distillation is initiated.[2]
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Reagent Quality and Stoichiometry: The purity of the starting materials, such as cyanoacetamide and dimethyl urea, is crucial.[1] Ensure that the reagents are of high purity and used in the correct molar ratios to prevent incomplete conversion and the formation of byproducts.[1][3] For some reactions, using a slight excess (e.g., 1.05-1.2 equivalents) of the acylating agent can be beneficial, but a large excess can lead to side reactions.[3]
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Presence of Moisture: Many reactions involving this compound synthesis are sensitive to moisture, which can hydrolyze the reagents.[3] For the preparation of 1,3-dimethyl this compound, the reaction is conducted under nearly anhydrous conditions, with a water content of less than 1.0% being critical for a successful condensation.[2]
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Incorrect pH: The pH of the reaction medium can significantly influence the reaction rate and product stability. For the preparation of 2-cyano-2-(hydroxyimino)acetamide, the optimal pH is between 5.0 and 6.0.[1]
-
Solution: Monitor and control the pH throughout the reaction. For acid-sensitive compounds, consider using less than a stoichiometric amount of acid to avoid product decomposition.[1]
-
-
Inefficient Mixing: Poor mixing can create localized concentrations of reagents, leading to an increase in side reactions.[1]
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing a significant amount of side products, which is complicating the purification process. What are these likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Below are some of the most frequent side reactions and strategies to mitigate them.
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Cyclization of Starting Materials: At elevated temperatures, starting materials like 1-cyanoacetyl-3-alkylurea can undergo cyclization.[1]
-
Solution: Maintain a low and controlled reaction temperature.[1]
-
-
Di-acylation: Both nitrogen atoms of the urea moiety can be acylated, particularly when an excess of the acylating agent is used with a symmetric urea.[3]
-
Solution: Use a stoichiometric amount or only a slight excess of the acylating agent and add it dropwise to the reaction mixture.[3]
-
-
O-Acylation: The oxygen atom of the urea can be acylated, forming an O-acylisourea intermediate, which can lead to other byproducts.[3]
-
Formation of Biuret Derivatives: At higher temperatures, urea can react with the acylated product.[3]
-
Solution: Carefully control the reaction temperature and avoid prolonged heating.[3]
-
-
Decomposition in Strong Acids: Some this compound products can decompose in the presence of strong acids.[1]
-
Solution: A method using less than a stoichiometric amount of acid has been developed to circumvent this issue.[1]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my this compound product. What are some effective strategies?
Answer: Effective isolation and purification are key to obtaining a high-purity product.
-
Precipitation and Crystallization: For many this compound derivatives, adjusting the pH can induce precipitation. For example, after the reaction to form 2-cyano-2-hydroxyiminoacetamide is complete, the pH is adjusted to approximately 2.0 with a strong acid like HCl to precipitate the product.[1]
-
Solution: Cool the resulting slurry to a low temperature (e.g., 5°C) to maximize crystallization before filtration.[1]
-
-
Washing: After filtration, washing the solid with cold water can help remove remaining impurities.[1]
-
Product Solubility: If you cannot locate your product after workup, consider the following possibilities:[4]
-
The product may be soluble in the aqueous layer.
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The product might be volatile and lost during solvent evaporation.
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The product could be adsorbed onto any filtration media used.
-
-
Vacuum Distillation: For liquid products like 1,3-dimethyl this compound, vacuum distillation can be an effective purification method to remove volatile impurities and byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound synthesis? A1: The optimal pH is reaction-dependent. For the synthesis of 2-cyano-2-(hydroxyimino)acetamide, a pH range of 5.0 to 6.0 is recommended.[1] It is crucial to monitor and control the pH, as deviations can lead to side reactions or product decomposition.[1]
Q2: How can I prevent the product from decomposing during workup? A2: If your product is sensitive to strong acids, consider a workup procedure that avoids them. A method has been developed that uses less than a stoichiometric amount of acid, which simplifies the workup by eliminating the need to neutralize a large amount of acid.[1] Additionally, keeping the temperature low during isolation and purification can prevent thermal decomposition.[1]
Q3: What should I do if my this compound product is a brownish, discolored liquid instead of the expected color? A3: A discolored product, such as a brownish-red liquid instead of a light brownish-red liquid for 1,3-dimethyl this compound, can indicate the presence of impurities or decomposition products due to "burning" of the material.[2] This can be caused by harsh reaction conditions, such as the rapid addition of a highly reactive reagent like acetic anhydride. A modified procedure where acetic anhydride is introduced in a solution of acetic acid can lead to a milder reaction and an improved product color and yield.[2]
Q4: Can I perform the reaction without a strong acid? A4: Yes, for certain syntheses, a method using less than a stoichiometric amount of acid has been successfully developed.[1] This approach can prevent the decomposition of the desired product and simplifies the overall workup process.[1]
Data Summary
The following table summarizes key quantitative data for optimizing the synthesis of this compound products, based on literature examples.
| Parameter | 2-Cyano-2-(hydroxyimino)acetamide | 1,3-Dimethyl this compound | General Recommendation |
| Reaction Temperature | 40°C | 38-42°C (addition), 58-62°C (heating), 95-98°C (condensation)[2] | Avoid excessive heat to prevent side reactions and decomposition.[1][3] |
| pH during reaction | 5.0 - 6.0[1] | N/A (anhydrous) | Maintain optimal pH for the specific reaction. |
| pH for Precipitation | ~2.0[1] | N/A | Adjust pH to induce precipitation if applicable. |
| Crystallization Temp. | 5°C[1] | N/A | Cool to maximize crystal formation. |
| Reaction Time | 1 to 3 hours[1] | Varies with stage | Monitor reaction progress to determine completion. |
| Vacuum for Distillation | N/A | ≥ 0.092 MPa[2] | Use for purification of liquid products. |
Experimental Protocols
Protocol 1: Synthesis of 2-cyano-2-hydroxyimino-N-ethylaminocarbonylacetamide
This protocol is adapted from a procedure for the synthesis of 2-Cyano-2-(hydroxyimino)acetamide.[1]
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Reaction Setup: In a suitable reaction vessel, create a mixture of cyanoacetamide and sodium nitrite.
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Acid Addition: Slowly add an acid solution dropwise to the mixture while continuously monitoring the pH. Maintain the pH of the reaction mixture between 5.0 and 6.0.
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Reaction: Stir the mixture at 40°C for 2 hours. The pH should be approximately 5.3.
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Precipitation: To precipitate the product, add concentrated HCl to adjust the pH of the medium to 2.0.
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Crystallization: Cool the resulting slurry to 5°C and maintain this temperature for at least 1 hour to ensure complete crystallization.
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Isolation: Filter the precipitate and wash it with cold water.
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Drying: Dry the collected solid to obtain the final product.
Protocol 2: Preparation of 1,3-Dimethyl this compound
This protocol is based on a patented method for preparing 1,3-dimethyl this compound.[2]
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Dehydration of Cyanoacetic Acid: Heat 255 kg of cyanoacetic acid and perform vacuum distillation at a temperature not exceeding 92°C and a vacuum of at least 0.092 MPa to remove water.
-
Anhydrous Acid Preparation: After vacuum rectification, add 130-150 L of acetic acid containing 3-5% acetic anhydride to the rectified cyanoacetic acid. Continue heating and negative pressure distillation to carry water out with the acid, obtaining anhydrous cyanoacetic acid and acetic acid.
-
Addition of Dimethyl Urea: Once the water removal is complete, cool the mixture to 38-42°C and add 198 kg of dimethyl urea.
-
Condensation Reaction: After the addition of dimethyl urea, heat the mixture to 58-62°C and add 257 kg of acetic anhydride to initiate the condensation reaction.
-
Vacuum Distillation: When the condensation reaction temperature reaches 95-98°C, begin vacuum distillation of the acetic acid containing anhydride at a temperature of 92°C and a vacuum of 0.092 MPa.
-
Product Isolation: Once the condensation reaction is complete, the resulting 1,3-dimethyl this compound is obtained as a light brownish-red liquid.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General workflow for product isolation and workup.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyanoacetylurea and Malononitrile in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is critical in the synthesis of novel compounds. This guide provides an objective comparison of the reactivity of two common active methylene compounds: cyanoacetylurea and malononitrile. This analysis is supported by experimental data from the literature to aid in the selection of the appropriate reagent for specific synthetic applications.
Introduction
This compound and malononitrile are versatile building blocks in organic synthesis, primarily due to the reactivity of their active methylene group, which is flanked by two electron-withdrawing groups. This structural feature renders the methylene protons acidic, facilitating their participation in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.
This guide will compare the reactivity of this compound and malononitrile in three key reaction types: the Knoevenagel condensation, the Michael addition, and multicomponent reactions for the synthesis of pyrimidine and pyranopyrazole derivatives.
Acidity of Active Methylene Protons
The reactivity of active methylene compounds is intrinsically linked to the acidity of their methylene protons. The pKa value is a quantitative measure of this acidity; a lower pKa indicates a stronger acid and a more easily formed carbanion, which is the reactive nucleophilic species in many reactions.
| Compound | Structure | pKa |
| Malononitrile | CH₂(CN)₂ | ~11 |
| This compound | NCCH₂CONHCONH₂ | No experimental data found. Predicted pKa for the related 2-cyanoacetamide is approximately -1.27.[1] |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. This reaction is widely used in the synthesis of α,β-unsaturated compounds.
General Reaction Scheme:
Knoevenagel Condensation Workflow
Comparison of Reactivity:
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |
| Malononitrile | Benzaldehyde | None | Water/Glycerol (1:1) | 24 h | 99 | [1] |
| Malononitrile | p-Nitrobenzaldehyde | Urea | Solvent-free (MW) | 1-3 min | 90 | |
| This compound | p-Anisaldehyde | Acetic Anhydride | - | - | - | [2] |
| 2-Cyanoacetamide | Benzaldehyde | Triethylamine | NaCl solution (MW) | 35 min | 90-99 |
Direct comparative studies between this compound and malononitrile in the Knoevenagel condensation under identical conditions are scarce. However, the available data suggests that malononitrile is highly reactive, often providing excellent yields in short reaction times, even under mild, catalyst-free conditions.[1] For instance, the reaction of benzaldehyde with malononitrile in a water/glycerol mixture at room temperature gives a 99% yield.[1] In contrast, while this compound is known to condense with aromatic aldehydes, specific comparative data on yields and reaction times is not as readily available.[2] The related compound, 2-cyanoacetamide, has been shown to undergo efficient Knoevenagel condensation under microwave irradiation, suggesting that the cyanoacetyl functional group is indeed reactive.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile, such as the carbanion from an active methylene compound, to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of new carbon-carbon single bonds.
General Reaction Scheme:
Michael Addition Workflow
Comparison of Reactivity:
| Michael Donor | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Malononitrile | Chalcone | Rosin-derived squaramide | CH₂Cl₂ | 36 h | 99 | [3] |
| Malononitrile | Chalcone | Quinine-derived squaramide | - | - | Good | [4] |
Malononitrile is a widely used Michael donor, reacting efficiently with various Michael acceptors like chalcones to afford γ-cyano carbonyl compounds in high yields.[3][4] The reaction is often catalyzed by organocatalysts. There is a lack of specific experimental data in the searched literature detailing the use of this compound as a Michael donor under conditions directly comparable to those used for malononitrile. However, given its active methylene group, it is expected to undergo Michael addition, although its lower acidity might necessitate stronger basic catalysts or longer reaction times compared to malononitrile.
Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient synthetic strategies. Both this compound and malononitrile are key reagents in various MCRs for the synthesis of biologically relevant heterocyclic scaffolds.
Synthesis of Pyrimidine Derivatives (Biginelli-type Reaction)
The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.
General Reaction Scheme:
Biginelli-type Reaction Workflow
Comparison of Reactivity:
| Active Methylene Compound | Aldehyde | Urea Source | Catalyst | Solvent | Time | Yield (%) | Reference |
| Malononitrile | Benzaldehyde | Thiourea | DIPEAc | - | - | High | [5] |
| Ethyl Cyanoacetate | Benzaldehyde | Urea/Thiourea | H₃BO₃, H₂C₂O₄, or TMSCl | Acetonitrile | - | - | [1] |
| This compound | Benzaldehyde | (Internal) | - | - | - | - | [6] |
Synthesis of Pyranopyrazole Derivatives
The four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine is a common and efficient method for the synthesis of pyranopyrazole derivatives.
General Reaction Scheme:
Pyranopyrazole Synthesis Workflow
Comparison of Reactivity:
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Malononitrile | 3-Nitrobenzaldehyde | CuSnO₃:SiO₂ | Ethanol | - | 93 |[7] | | Malononitrile | Aromatic Aldehydes | Silicotungstic acid | Solvent-free | - | High |[8] |
Malononitrile is the archetypal active methylene compound for this reaction, consistently providing high yields of pyranopyrazoles under various catalytic conditions.[7][8][9][10] There is a notable absence of studies employing this compound in this specific four-component reaction to synthesize pyranopyrazoles in the searched literature. This suggests that malononitrile is the preferred and likely more reactive reagent for this particular transformation.
Conclusion
Based on the available experimental data, malononitrile generally exhibits higher reactivity compared to this compound. This can be attributed to the greater acidity of its methylene protons, a consequence of being flanked by two strongly electron-withdrawing nitrile groups. This enhanced acidity facilitates the formation of the reactive carbanion, leading to faster reaction rates and often higher yields in reactions like the Knoevenagel condensation and Michael addition.
While this compound is a viable active methylene compound for the synthesis of various heterocycles, particularly those incorporating a urea or pyrimidine moiety, its reactivity appears to be more moderate. For transformations requiring a highly reactive nucleophile, malononitrile is often the reagent of choice.
Researchers and drug development professionals should consider the desired product and the required reaction conditions when choosing between these two reagents. For rapid and high-yielding syntheses, particularly in Knoevenagel condensations and specific multicomponent reactions like the synthesis of pyranopyrazoles, malononitrile is a well-established and highly effective option. This compound, on the other hand, offers a direct route to ureido- and pyrimidine-containing structures and may be advantageous in specific synthetic strategies where its unique functional group can be exploited. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive quantitative comparison of the reactivity of these two valuable synthetic building blocks.
References
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. Squaramide-catalyzed enantioselective Michael addition of malononitrile to chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciensage.info [sciensage.info]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. urfjournals.org [urfjournals.org]
A Comparative Guide to Cyanoacetylurea and Ethyl Cyanoacetate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyanoacetylurea and ethyl cyanoacetate as key reagents in the synthesis of heterocyclic compounds. By examining their performance in prominent multicomponent reactions, including the Biginelli, Hantzsch, and Guareschi-Thorpe reactions, this document aims to equip researchers with the necessary data to make informed decisions in synthetic strategy and drug discovery. The comparison is supported by experimental data on yields, detailed reaction protocols, and visualizations of reaction pathways and relevant biological signaling cascades.
Introduction to the Reagents
Both this compound and ethyl cyanoacetate are valuable building blocks in organic synthesis due to the presence of an active methylene group flanked by two electron-withdrawing groups (a nitrile and a carbonyl group). This structural feature imparts significant reactivity, making them excellent candidates for a variety of condensation and cyclization reactions to form diverse heterocyclic scaffolds.
This compound is a solid reagent that incorporates a urea moiety, predisposing it to the formation of pyrimidine-based structures, particularly those with a uracil-like framework. Its use can simplify synthetic routes to certain nitrogen-containing heterocycles by providing two of the necessary nitrogen atoms and a carbonyl group in a single molecule.
Ethyl cyanoacetate , a liquid ester, is a more versatile and widely used reagent in multicomponent reactions. Its ester functionality can be readily modified or eliminated, allowing for a broader range of accessible heterocyclic systems, including pyridines, pyrimidines, and others.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea, traditionally catalyzed by an acid. It is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities, including calcium channel modulation.
Performance Comparison
While direct side-by-side comparative studies are limited, an analysis of the existing literature allows for a qualitative and quantitative comparison of this compound and ethyl cyanoacetate in Biginelli-type reactions. When ethyl cyanoacetate is used, a separate urea or thiourea component is required. This compound, containing the urea moiety, can in principle react with an aldehyde and a suitable active methylene compound, or undergo self-condensation and reaction with an aldehyde. More commonly, both are used as the active methylene component in conjunction with an aldehyde and a urea/thiourea source to yield substituted pyrimidines.
Table 1: Comparison of this compound and Ethyl Cyanoacetate in Biginelli-type Reactions
| Reagent | Aldehyde | Amide/Urea Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Benzaldehyde | (Self-contained) | Acetic anhydride | Not specified | Not specified | [1] |
| This compound | p-Anisaldehyde | (Self-contained) | Acetic anhydride | Not specified | Not specified | [1] |
| Ethyl Cyanoacetate | Benzaldehyde | Urea | H3BO3 / CH3CN | 3 h | 70% | [2] |
| Ethyl Cyanoacetate | Benzaldehyde | Urea | H2C2O4 / CH3CN | 4 h | 65% | [2] |
| Ethyl Cyanoacetate | Benzaldehyde | Urea | TMSCl / CH3CN | 1 h | 85% | [2] |
| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde | Thiourea | DIPEAc | 30 min | 95% | [3] |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | Thiourea | DIPEAc | 45 min | 94% | [3] |
Note: The data for this compound in a direct three-component Biginelli reaction is not well-documented with specific yields under comparable conditions. The table reflects its use in forming related pyrimidine structures and highlights the high efficiency of ethyl cyanoacetate in modern protocols.
Experimental Protocols
General Procedure for Biginelli Reaction with Ethyl Cyanoacetate: [2]
A solution of the aromatic aldehyde (2 mmol), ethyl cyanoacetate (2 mmol), urea or thiourea (3 mmol), and a catalytic amount of the acid catalyst (e.g., TMSCl, 0.2 mmol) are dissolved in acetonitrile (10 ml). The mixture is refluxed for the time specified (monitored by TLC). After completion, the reaction mixture is poured into cold water (20 mL) and stirred for 15 minutes. The resulting precipitate is filtered, washed with cold water and then with 90% ethanol to yield the pure dihydropyrimidinone.
Synthesis of Pyrimidines from this compound: [1]
This compound is prepared by reacting cyanoacetic acid and urea in acetic anhydride. The resulting this compound can then be condensed with aromatic aldehydes to form (E)-3-aryl-N-carbamoyl-2-cyanoacrylamides, which can be further cyclized to pyrimidine derivatives under various conditions.
Reaction Workflow and Mechanism
The generally accepted mechanism for the Biginelli reaction when using ethyl cyanoacetate involves the initial formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enolate of the active methylene compound. Subsequent cyclization and dehydration afford the dihydropyrimidine product.
Caption: Workflow for the Biginelli reaction with ethyl cyanoacetate.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Performance Comparison
Ethyl cyanoacetate is a common and effective substrate for the Hantzsch synthesis and its variations. In contrast, the use of this compound in the classical Hantzsch pyridine synthesis is not well-documented. However, cyanoacetamide, a related derivative, is used in a similar reaction, the Guareschi-Thorpe condensation, to produce pyridones.
Table 2: Hantzsch Pyridine Synthesis with Ethyl Cyanoacetate
| Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | p-TSA / SDS (aq. micelles), Ultrasonic | 25 min | 96% | [4] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | p-TSA / SDS (aq. micelles), Ultrasonic | 30 min | 94% | [4] |
| Formaldehyde | Ethyl Acetoacetate (2 eq.) | Ammonium Acetate | Ferric Chloride / Water | Not specified | High | [5] |
Experimental Protocol
General Procedure for Hantzsch Pyridine Synthesis: [4]
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) is subjected to ultrasonic irradiation in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). The reaction progress is monitored by TLC. Upon completion, the product is typically isolated by filtration or extraction.
Reaction Workflow and Mechanism
The mechanism of the Hantzsch synthesis involves the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then combine, cyclize, and dehydrate to form the dihydropyridine.
Caption: General workflow of the Hantzsch pyridine synthesis.
The Guareschi-Thorpe Reaction: Synthesis of Pyridones
The Guareschi-Thorpe reaction is a condensation reaction that synthesizes 2-pyridones from cyanoacetamide (or ethyl cyanoacetate with an ammonia source) and a 1,3-dicarbonyl compound.
Performance Comparison
This reaction is particularly well-suited for ethyl cyanoacetate, which, in the presence of an ammonia source, can form cyanoacetamide in situ. Recent studies have shown that ammonium carbonate can serve as both the nitrogen source and a promoter for the reaction in aqueous media, providing a green and efficient protocol.[6][7] The direct use of this compound in this specific named reaction is not commonly reported.
Table 3: Guareschi-Thorpe Reaction with Ethyl Cyanoacetate
| 1,3-Dicarbonyl | Nitrogen Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl Acetoacetate | Ammonium Carbonate | H₂O:EtOH (1:1) | 3 h | 95% | [6][7] |
| Acetylacetone | Ammonium Carbonate | H₂O:EtOH (1:1) | 2 h | 96% | [6][7] |
| Dibenzoylmethane | Ammonium Carbonate | H₂O:EtOH (1:1) | 4 h | 92% | [6][7] |
Experimental Protocol
General Procedure for Guareschi-Thorpe Synthesis: [6][7]
A mixture of ethyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL) is heated at 80 °C. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.
Reaction Workflow and Mechanism
The proposed mechanism involves the initial aminolysis of ethyl cyanoacetate to form cyanoacetamide. This is followed by a Knoevenagel condensation with the 1,3-dicarbonyl compound, and subsequent intramolecular cyclization and tautomerization to yield the 2-pyridone.
Caption: Workflow of the Guareschi-Thorpe reaction.
Biological Significance and Signaling Pathways
The heterocyclic compounds synthesized from this compound and ethyl cyanoacetate are of great interest to drug development professionals due to their diverse biological activities.
Dihydropyrimidinones (DHPMs) and Pyrimidines
DHPMs are well-known for their activity as calcium channel blockers , similar to the commercial drug nifedipine. They act by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][8]
Caption: Mechanism of action of dihydropyrimidine calcium channel blockers.
Furthermore, various pyrimidine and fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines, have demonstrated significant anticancer activity . They can act as inhibitors of various kinases involved in cancer cell signaling, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[9][10]
EGFR Signaling Pathway Inhibition:
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
CDK Signaling Pathway Inhibition:
Caption: Inhibition of the CDK signaling pathway by pyrimidine derivatives.
Conclusion
Both this compound and ethyl cyanoacetate are potent reagents for the synthesis of a wide array of heterocyclic compounds.
-
Ethyl cyanoacetate demonstrates broader applicability and generally higher yields in the Biginelli, Hantzsch, and Guareschi-Thorpe reactions, making it a versatile choice for accessing a wide variety of pyrimidine and pyridine derivatives. The wealth of available literature and optimized protocols further solidifies its position as a go-to reagent in multicomponent reactions.
-
This compound offers a more direct route to uracil-type pyrimidine structures due to its integrated urea functionality. While its application in the classical Hantzsch and Guareschi-Thorpe reactions is not as prevalent, it remains a valuable synthon for specific target molecules, potentially simplifying synthetic pathways and reducing the number of reaction components.
The choice between these two reagents will ultimately depend on the specific heterocyclic target, desired substitution pattern, and the synthetic strategy employed. Researchers are encouraged to consider the trade-offs between the versatility of ethyl cyanoacetate and the structural pre-organization of this compound when designing their synthetic routes. The biological significance of the resulting heterocyclic scaffolds underscores the importance of both reagents in the ongoing quest for novel therapeutic agents.
References
- 1. prezi.com [prezi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. baranlab.org [baranlab.org]
- 6. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iau.ir [journals.iau.ir]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Characterization of Cyanoacetylurea Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of cyanoacetylurea derivatives is paramount in drug discovery and development, ensuring compound identity, purity, and stability. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, quantification, and purity assessment of this compound derivatives. Its versatility allows for the analysis of a wide range of non-volatile and thermally unstable compounds.
Comparative Performance of HPLC Methods for Urea-based Compounds
While specific data for a broad range of this compound derivatives is dispersed across literature, the following table summarizes typical performance characteristics of validated HPLC methods for urea and its derivatives, which can be extrapolated for analytical method development for this compound compounds.[1][2][3][4][5]
| Parameter | HPLC-FLD (Fluorescence Detection) | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 2 mg kg⁻¹[2] | 3 mg kg⁻¹[2] | 62.5 x 10⁻⁶ mg/mL[5] |
| Limit of Quantification (LOQ) | 7 mg kg⁻¹[2] | 8 mg kg⁻¹[2] | 125 x 10⁻⁶ mg/mL[5] |
| Recovery Rate | 86% to 105%[2] | 86% to 105%[2] | 98.86% to 104.56%[5] |
| Precision (Variation Coefficient) | 1.4% to 7.2%[2] | 1.4% to 7.2%[2] | Not explicitly stated, but method deemed precise. |
Experimental Protocol: HPLC-UV Analysis of a this compound Derivative
This protocol is a generalized procedure based on common practices for the analysis of urea-based compounds.[5][6]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile-water mixture) to a known concentration (e.g., 1 mg/mL stock solution).
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations within the expected linear range (e.g., 0.050-0.150 mg/mL).[5]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Cyano or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 25:75 (v/v) mixture of acetonitrile and water.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the specific derivative).[5]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of the this compound derivative in the sample by interpolating its peak area on the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Spectroscopic Methods: A Trifecta for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of newly synthesized this compound derivatives. FTIR, NMR, and MS each provide unique and complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Characteristic FTIR Absorption Bands for this compound Derivatives [7][8]
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide/Urea) | 3432 - 3228 | Strong, often broad |
| C≡N Stretch (Nitrile) | 2217 - 2186 | Medium to sharp |
| C=O Stretch (Amide/Urea) | 1780 - 1656 | Strong, sharp |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of the this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used.
Typical NMR Spectral Data for this compound Derivatives [9][10]
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Amide/Urea N-H | Variable, often broad | Singlet |
| ¹H | Methylene (-CH₂-) adjacent to C≡N and C=O | ~3.5 - 4.0 | Singlet |
| ¹³C | C≡N (Nitrile) | ~115 - 120 | - |
| ¹³C | C=O (Amide/Urea) | ~150 - 170 | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 MHz).
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
-
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrometry Data
For a this compound derivative, the mass spectrum will typically show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns can provide further structural information.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare the m/z value with the calculated molecular weight of the expected compound.
-
Analyze the fragmentation pattern to confirm the structure.
-
Workflow and Inter-relationships of Analytical Methods
The characterization of a novel this compound derivative typically follows a logical workflow, where the results from one technique inform the next.
Caption: Workflow for the synthesis and characterization of this compound derivatives.
The relationship between the different analytical techniques can be visualized as a confirmatory and complementary process.
Caption: Inter-relationship of analytical methods for this compound derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to HPLC Analysis of Cyanoacetylurea and Its Derivatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for such analyses. This guide provides a comparative overview of HPLC methods applicable to cyanoacetylurea and its derivatives, offering supporting experimental data and detailed protocols to aid in method development and optimization.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, its structural similarity to urea and other related compounds allows for the adaptation of existing analytical techniques. This compound's polarity, stemming from the urea and cyano functional groups, suggests that analytical approaches successful for similar polar molecules can serve as a strong foundation for developing a robust HPLC method.
This guide will explore established HPLC methods for urea and related nitrogen-containing compounds, presenting a comparative analysis of their chromatographic conditions. Based on this information, a recommended starting method for the analysis of this compound will be proposed.
Comparative Analysis of HPLC Methods
The following table summarizes various HPLC methods used for the analysis of urea and its derivatives. This data provides a comparative perspective on columns, mobile phases, and detection parameters that can be leveraged for developing a method for this compound.
| Compound(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Urea | Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 150mm | 100% DI Water | 0.5 | 210 |
| Urea | Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm | 95% Acetonitrile / 5% DI Water / 0.1% TFA | 1.0 | 205 |
| Urea, Methylene Diurea, Biuret | Kromasil-5µm-C18, 4.6 x 250mm | Methanol:Water (3:97) | 0.35 | Not Specified |
| Urea Pesticides | Discovery® Cyano, 5µm, 4.6 x 150mm | Acetonitrile:Water (40:60) | Not Specified | Not Specified |
| Cyanamide, Dicyandiamide, Urea | Primesep S Normal-Phase | Water and Acetonitrile | Not Specified | 200[1] |
Detailed Experimental Protocols
Below are detailed experimental protocols for some of the methods cited in the comparative table. These can be used as a blueprint for initiating method development for this compound.
Method 1: Reversed-Phase HPLC for Urea
-
Column: Cogent Bidentate C18™, 4µm, 100Å (4.6 x 150mm)
-
Mobile Phase: 100% Deionized Water[2]
-
Flow Rate: 0.5 mL/minute[2]
-
Detector: UV at 210 nm[2]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of Urea standard in 1 mL of DI Water.[2]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Urea
-
Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 75mm)[3]
-
Mobile Phase: 95% Acetonitrile / 5% DI Water / 0.1% (v/v) Trifluoroacetic Acid (TFA)[3]
-
Flow Rate: 1.0 mL/minute[3]
-
Detector: UV at 205 nm[3]
-
Injection Volume: 1 µL
-
Sample Preparation: Prepare a 1 mg/mL Urea reference standard in a diluent of 50% Acetonitrile / 50% DI Water / 0.1% TFA.[3]
Method 3: Reversed-Phase HPLC for Urea and Impurities
-
Column: Kromasil-5µm-C18 (4.6 x 250mm)[4]
-
Mobile Phase: Methanol:Water (3:97 v/v)[4]
-
Flow Rate: 0.35 mL/minute[4]
-
Detector: UV (wavelength not specified)
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (3:97).[4]
Proposed HPLC Method for this compound
Based on the analysis of the aforementioned methods and the chemical properties of this compound (a polar molecule), a reversed-phase HPLC method is proposed as a starting point for analysis. The presence of the cyano group may also make a cyano-based column a suitable alternative.
Proposed Method:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice due to its versatility. Alternatively, a Cyano (CN) column could provide different selectivity.
-
Mobile Phase: A gradient elution starting with a high percentage of water and increasing the organic solvent (acetonitrile or methanol) concentration. A suggested starting gradient could be 95:5 Water:Acetonitrile, ramping to 50:50 over 10-15 minutes. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape.
-
Flow Rate: 0.8 - 1.2 mL/minute.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection between 200-220 nm is recommended, as both the urea and cyano groups have some UV absorbance in this region.[1] A photodiode array (PDA) detector would be beneficial for determining the optimal detection wavelength.
-
Sample Preparation: Dissolve the this compound standard and samples in the initial mobile phase composition.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for developing and validating an HPLC method for a compound like this compound.
Caption: HPLC Method Development and Validation Workflow.
This guide provides a foundational understanding and a practical starting point for the HPLC analysis of this compound and its derivatives. By leveraging the comparative data and detailed protocols, researchers can significantly streamline the method development process, ensuring accurate and reliable analytical results.
References
- 1. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]
- 2. Urea Analyzed by HPLC- AppNote [mtc-usa.com]
- 3. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 4. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
Spectroscopic analysis to confirm the structure of Cyanoacetylurea products
A Comparative Guide for Researchers
In the synthesis of targeted pharmaceutical compounds, rigorous structural confirmation of intermediates is paramount to ensure the desired reaction pathway has been followed and to prevent the propagation of impurities. This guide provides a comparative analysis of the spectroscopic data for the intended product, cyanoacetylurea, versus a plausible alternative structure, 5-cyanobarbituric acid, a potential cyclization byproduct. By presenting key differentiators in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical tool for researchers in drug development and organic synthesis.
Structural Comparison: Intended Product vs. Potential Byproduct
The synthesis of this compound from cyanoacetic acid and urea is generally straightforward. However, under certain conditions, an intramolecular cyclization reaction could potentially occur, leading to the formation of 5-cyanobarbituric acid. Spectroscopic analysis is essential to distinguish between the desired linear product and the cyclic alternative.
Figure 1: Reaction Scheme and Potential Structures
Caption: Reaction of cyanoacetic acid and urea yielding the desired this compound and a potential cyclized byproduct.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from various spectroscopic techniques for both this compound and the predicted data for 5-cyanobarbituric acid. These distinctions are critical for the positive identification of the synthesized product.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~10.5 | Singlet (broad) | -CO-NH -CO- |
| ~7.5 | Singlet (broad) | -CO-NH₂ | |
| ~3.9 | Singlet | CH₂ -CN | |
| 5-Cyanobarbituric Acid (Predicted) | ~11.0 - 12.0 | Singlet (broad) | 2 x -CO-NH -CO- |
| ~4.5 - 5.5 | Singlet | CH -CN |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~165 | C O (Amide) |
| ~155 | C O (Urea) | |
| ~116 | C N | |
| ~25 | C H₂ | |
| 5-Cyanobarbituric Acid (Predicted) | ~170 | 2 x C O (Amide) |
| ~150 | C O (Amide) | |
| ~115 | C N | |
| ~40-50 | C H-CN |
Table 3: FT-IR Spectral Data Comparison (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3400 - 3200 | N-H stretching (multiple bands) |
| ~2260 | C≡N stretching | |
| ~1720 | C=O stretching (acetyl) | |
| ~1680 | C=O stretching (urea) | |
| ~1600 | N-H bending | |
| 5-Cyanobarbituric Acid (Predicted) | 3200 - 3100 | N-H stretching (broad) |
| ~2250 | C≡N stretching | |
| ~1750 - 1700 | C=O stretching (multiple strong bands) | |
| ~1600 | N-H bending |
Table 4: Mass Spectrometry Data Comparison
| Compound | Technique | Expected [M+H]⁺ (m/z) | Key Fragmentation (Predicted) |
| This compound | ESI-MS | 128.05 | m/z 85 (loss of HNCO), m/z 68 (loss of urea) |
| 5-Cyanobarbituric Acid | ESI-MS | 154.03 | Different fragmentation pattern expected due to stable ring structure. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.
Synthesis of this compound
-
Reactant Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (0.1 mol) and urea (0.12 mol).
-
Solvent and Catalyst Addition: Add acetic anhydride (0.15 mol) to the flask.
-
Reaction: Heat the mixture to 80-90 °C with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add cold water to the mixture to precipitate the product and hydrolyze the excess acetic anhydride. Filter the crude product, wash with cold water, and then recrystallize from ethanol or water to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60 °C.
Spectroscopic Analysis Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters: Acquire ¹H NMR spectra with 16-32 scans and ¹³C NMR spectra with 1024-2048 scans. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry product with spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
Instrument: An FT-IR spectrometer.
-
Parameters: Scan the sample in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Parameters: Infuse the sample solution into the ESI source in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Workflow and Logic Diagrams
Visual representations of the experimental workflow and the logic behind the structural elucidation process are provided below.
Figure 2: Experimental Workflow
Caption: Workflow for the synthesis and structural confirmation of this compound.
Figure 3: Logic for Structural Elucidation
Caption: Decision-making logic for distinguishing this compound from its cyclic isomer using spectroscopic data.
By following the protocols and comparing the obtained data with the reference tables provided, researchers can confidently confirm the structure of their synthesized this compound product and rule out the formation of the 5-cyanobarbituric acid byproduct.
Comparative Guide to the Synergistic Efficacy of Cyanoacetylurea as a PVC Thermal Stabilizer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cyanoacetylurea's performance as a thermal stabilizer for Poly(vinyl chloride) (PVC), both individually and in synergistic combination with other common stabilizers. The following sections present quantitative experimental data, comprehensive testing protocols, and visualizations of the underlying chemical mechanisms and experimental workflows.
Performance Data: this compound vs. Standard Stabilizers
The thermal stabilization efficiency of this compound was evaluated against conventional stabilizers, Calcium Stearate (CaSt₂) and Zinc Stearate (ZnSt₂), and in a synergistic mixture. Key performance indicators were measured using Congo Red Test, Thermogravimetric Analysis (TGA), and a thermal aging test.
Table 1: Static Thermal Stability by Congo Red Test
The Congo Red test measures the time until the evolution of acidic Hydrogen Chloride (HCl) gas, a primary indicator of PVC degradation. Longer times signify greater thermal stability.
| Stabilizer System | Concentration (phr*) | Thermal Stability Time (seconds) |
| Blank PVC | 0 | 360 |
| This compound | 2.0 | 930[1] |
| Calcium Stearate (CaSt₂) | 3.0 | 829[1] |
| Zinc Stearate (ZnSt₂) | 3.0 | 309[1] |
| CaSt₂/ZnSt₂ | 1.2 / 1.8 | 423[1] |
| This compound + CaSt₂/ZnSt₂ | (undisclosed ratio) | Significantly improved[1] |
*phr: parts per hundred resin by weight.
Table 2: Thermal Decomposition Analysis by TGA
Thermogravimetric Analysis (TGA) determines the temperature at which a material begins to lose mass due to decomposition. A higher T₅% (temperature at 5% weight loss) indicates superior thermal stability.
| Stabilizer System | T₅% (°C) | Maximum Weight Loss Rate Temp (°C) |
| This compound | 259[1] | 302[1] |
| Calcium Stearate (CaSt₂) | >259 | - |
| Zinc Stearate (ZnSt₂) | <259 | - |
Table 3: Long-Term Stability by Thermal Aging Test
The thermal aging test evaluates the long-term effectiveness of a stabilizer by observing color changes over time at elevated temperatures.
| Stabilizer System | Performance Notes |
| This compound | Similar efficiency to CaSt₂, higher than ZnSt₂.[1] |
| This compound + CaSt₂ + ZnSt₂ | Dramatically improved thermal stability, indicating a synergistic effect.[1] |
| This compound + CaSt₂ | Increased long-term stability of PVC, despite a decrease in initial whiteness.[1] |
Visualization of Mechanisms and Workflows
2.1 Synergistic Stabilization Mechanism in PVC
The following diagram illustrates the proposed mechanism by which this compound, in conjunction with metal stearates, stabilizes PVC. The primary degradation of PVC involves the release of HCl, which is autocatalytic. This compound acts as an HCl scavenger and mitigates the detrimental "zinc burning" effect caused by the accumulation of ZnCl₂.
Caption: Synergistic stabilization of PVC by this compound and metal stearates.
2.2 Experimental Evaluation Workflow
The diagram below outlines the systematic workflow for evaluating the synergistic effect of new stabilizer combinations for PVC.
Caption: Workflow for evaluating the synergy of PVC thermal stabilizers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on established industry standards.
3.1 Congo Red Test (Static Thermal Stability)
This test determines the time required for a heated PVC sample to release a detectable amount of HCl.
-
Apparatus: Heating bath (oil or metal block) maintained at a constant temperature (e.g., 180°C ± 1°C), glass test tubes, Congo Red indicator paper.[2][3]
-
Procedure:
-
Place a specified mass of the PVC compound into a glass test tube, filling it to a depth of approximately 50 mm.[4]
-
Insert a strip of Congo Red paper into the test tube, ensuring it is positioned above the sample and does not make contact.
-
Immerse the test tube into the heating bath at the specified test temperature.
-
Record the time elapsed from the moment of immersion until the Congo Red paper changes color from red to blue, which indicates the presence of acidic HCl gas.[1][2]
-
-
Endpoint: The thermal stability time is the duration recorded in minutes or seconds.
3.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
Place a small, precisely weighed sample (typically 5-10 mg) of the PVC compound into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
The instrument continuously records the sample's weight as the temperature increases.
-
The analysis typically continues until the sample is fully decomposed.
-
-
Data Points:
-
T₅%: The temperature at which 5% of the initial sample mass has been lost. This is a key indicator of the onset of degradation.[5]
-
Tmax: The temperature at which the maximum rate of weight loss occurs.
-
3.3 Thermal Aging Test
This test assesses the resistance of PVC to degradation and discoloration during prolonged exposure to heat in a forced-air oven.
-
Apparatus: Forced-air convection oven with precise temperature control.
-
Procedure:
-
Prepare standardized PVC test specimens (e.g., plaques or sheets) from the processed compounds.
-
Place the specimens in the oven, ensuring adequate air circulation around each sample. The test is typically conducted at an elevated temperature (e.g., 180°C).
-
Periodically remove samples at predetermined time intervals (e.g., every 10-15 minutes).
-
Visually assess and compare the color of the aged samples against a standard color scale or against each other.
-
-
Endpoint: The test concludes when the material shows significant discoloration (e.g., turning brown or black). The time to failure is recorded as an indicator of long-term thermal stability.
3.4 Dynamic Thermal Stability (Torque Rheometry)
A torque rheometer simulates the processing conditions of PVC and measures its rheological properties and stability under heat and shear.[6]
-
Apparatus: Torque rheometer with a heated mixing chamber and rotors (e.g., Brabender or Haake type).
-
Procedure:
-
Preheat the mixing bowl of the rheometer to the desired processing temperature (e.g., 197°C for rigid PVC).[6]
-
Set the rotor speed to a specified value (e.g., 60 RPM).[6]
-
Load a precise amount of the PVC dry blend into the mixing chamber.
-
The instrument measures and plots the torque required to turn the rotors as a function of time.
-
-
Data Interpretation: The resulting "rheogram" shows several key points:
-
Fusion Time: The time taken for the PVC powder to melt and form a homogenous mass.
-
Melt Torque: The torque value once the melt has stabilized, which relates to the material's viscosity.
-
Stability Time: The time from the start of the test until the torque begins to rise sharply, indicating cross-linking and degradation due to HCl release.[7][8]
-
References
- 1. IS: 4669 thermal stability test Congo red method Methods of test for polyvinyl chloride resins_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 2. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 3. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. orbimind.com [orbimind.com]
- 6. kanademy.com [kanademy.com]
- 7. infinitalab.com [infinitalab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Bioactivity Screening of Novel Cyanoacetylurea Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential bioactivities of newly synthesized cyanoacetylurea compounds and their analogs. Drawing from experimental data on anticancer, antimicrobial, and anti-inflammatory properties, this document aims to facilitate the evaluation and selection of promising candidates for further drug development. Detailed experimental protocols for key bioactivity assays are provided, alongside visualizations of relevant signaling pathways to elucidate potential mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a range of urea and cyanoacetamide derivatives, serving as a reference for the potential efficacy of newly synthesized this compound compounds.
Anticancer Activity
The anticancer potential of various urea and cyanoacetamide derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Diaryl Urea 6a | HT-29 (Colon) | 15.28 | Sorafenib | 14.01 |
| A549 (Lung) | 2.566 | Sorafenib | 2.913 | |
| Thiazolopyrimidine IId | MCF-7 (Breast) | 24.52 - 30.22 | Doxorubicin | 32.36 |
| HepG2 (Liver) | 21.49 - 34.09 | Doxorubicin | 50.29 | |
| Benzimidazole-Thiourea 7b | MCF-7 (Breast) | 25.8 | - | - |
| Benzimidazole-Urea 5d | MCF-7 (Breast) | 48.3 | - | - |
| Carnosic Acid Derivative 14 | HCT116 (Colorectal) | 9.8 | Cisplatin | 14.0 |
| Carnosic Acid Derivative 16 | HCT116 (Colorectal) | 12.0 | Cisplatin | 14.0 |
Table 1: Comparative Anticancer Activity (IC50 values) of Urea and Related Derivatives.[1][2][3]
Antimicrobial Activity
The antimicrobial efficacy of novel urea derivatives has been assessed against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and zone of inhibition are standard measures of antimicrobial activity.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) / MIC (µg/mL) |
| Adamantyl Urea 3l | Acinetobacter baumannii | - | - | Colistin | MIC 0.125–0.25 |
| Urea Derivative 3c | Klebsiella pneumoniae | Moderate Inhibition | - | Colistin | MIC 0.125–0.25 |
| Urea Derivative 3g | Klebsiella pneumoniae | Moderate Inhibition | - | Colistin | MIC 0.125–0.25 |
| Urea Derivative 3k | Staphylococcus aureus | Moderate Inhibition | - | Vancomycin | MIC 1 |
| Complex 12 | Escherichia coli | - | ~62.5 | Streptomycin | 125 |
| Complex 13 | Escherichia coli | - | ~62.5 | Streptomycin | 125 |
| Complex 13 | Staphylococcus aureus | - | ~62.5 | Streptomycin | 125 |
Table 2: Comparative Antimicrobial Activity of Urea Derivatives.[4][5][6]
Anti-inflammatory Activity
The anti-inflammatory potential of newly synthesized urea derivatives has been investigated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Time (hours) | Reference Compound | Edema Inhibition (%) |
| Chiral Urea 1e | 25 | 97.05 | 5 | Diclofenac | 63.82 |
| Naproxen-Thiourea 4 | - | 54.01 | 4 | - | - |
| Naproxen-Thiourea 7 | - | 54.12 | 4 | - | - |
Table 3: Comparative Anti-inflammatory Activity of Urea Derivatives.[5][7][8]
Experimental Protocols
Detailed methodologies for the key bioactivity screening assays are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Experimental Workflow
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of microorganisms to antimicrobial agents.
Materials:
-
Petri plates with Mueller-Hinton agar
-
Bacterial or fungal strains
-
Sterile swabs
-
Filter paper disks
-
Test compounds
-
Standard antibiotic disks (positive control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, place a standard antibiotic disk as a positive control.
-
Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Disk Diffusion Method Workflow
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
This in vivo assay is used to screen for acute anti-inflammatory activity.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the this compound compounds.
-
Compound Administration: Administer the test compounds and the standard drug to the respective animal groups, typically orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[9]
Carrageenan-Induced Paw Edema Assay
Potential Signaling Pathways
Urea-based compounds, including this compound derivatives, are known to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and the RAF-MEK-ERK (MAPK) pathways are prominent targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and metastasis.[10] Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.[9][11]
EGFR Signaling Pathway Inhibition
BRAF/MEK/ERK Signaling Pathway
The RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell growth and division.[12][13] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation, a hallmark of many cancers.[14] Certain urea derivatives have been shown to inhibit mutated BRAF, thus blocking downstream signaling.[14][15]
BRAF/MEK/ERK Pathway Inhibition
References
- 1. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-{7-Cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]acetyl}amino)phenoxy]-1,3-benzothiazol-2-yl}cyclopropanecarboxamide (TAK632) promotes inhibition of BRAF through the induction of inhibited dimers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for Cyanoacetylurea reactions
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyanoacetylurea is a critical step in the production of various heterocyclic compounds, including uracil derivatives that are fundamental in medicinal chemistry. This guide provides a comparative analysis of different catalytic and non-catalytic methods for the synthesis of this compound from cyanoacetic acid and urea, offering insights into their respective efficiencies and procedural requirements.
Performance Comparison of Synthetic Methodologies
While direct comparative studies for various catalysts specifically for the this compound reaction are not extensively documented, this section summarizes the performance of a common non-catalytic method and projects the potential efficacy of catalytic systems based on their demonstrated success in analogous amidation reactions of carboxylic acids with urea.
| Method | Catalyst/Reagent | Substrate Scope | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Limitations |
| Non-Catalytic | Acetic Anhydride | Cyanoacetic acid and its derivatives | 80 - 120 | 1 - 5 | Good to High[1][2][3] | Straightforward, good yields.[3] | Requires stoichiometric amounts of acetic anhydride, which can be corrosive. |
| Catalytic Amidation | Mg(NO₃)₂·6H₂O | Broad range of aliphatic and aromatic carboxylic acids.[4][5][6][7][8] | 110 - 130 | 24 | High (up to 97%)[6][8] | Low-cost and readily available catalyst.[4][5][7] | Longer reaction times, requires an inert solvent.[6][8] |
| Catalytic Amidation | Imidazole | Effective for various carboxylic acids.[4][5][7] | 120 - 130 | 24 | High (up to 97%)[7] | Acts as a catalyst and can form polar salts that absorb microwave energy efficiently.[9] | Longer reaction times, potential for side reactions.[7] |
| Catalytic Amidation | Boric Acid | Wide scope, including sterically hindered substrates.[10][11] | 160 - 180 | High | Good to High | Inexpensive, environmentally friendly, and can be used in solvent-free conditions.[11] | High temperatures required, mechanism can be complex.[12][13][14][15] |
Experimental Protocols
Non-Catalytic Synthesis using Acetic Anhydride
This method is a widely cited procedure for the preparation of this compound and its derivatives.[1][3]
Materials:
-
Cyanoacetic acid
-
Urea
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyanoacetic acid (1 molar equivalent) and urea (1 to 1.2 molar equivalents) is prepared.
-
Acetic anhydride (1.1 to 1.5 molar equivalents) is slowly added to the mixture. The addition may be exothermic, and the temperature should be controlled, typically below 80°C.
-
After the addition is complete, the reaction mixture is heated to a temperature between 80°C and 120°C for 1 to 5 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, this compound, often precipitates out of the solution and can be isolated by filtration.
-
The collected solid is washed with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and acetic acid byproducts.
-
The final product is dried under vacuum.
Catalytic Synthesis using Boric Acid (Solvent-Free)
This protocol is adapted from general procedures for boric acid-catalyzed amidation of carboxylic acids with urea.[11]
Materials:
-
Cyanoacetic acid
-
Urea
-
Boric acid (catalyst)
Procedure:
-
In a mortar, cyanoacetic acid (1 molar equivalent), urea (1.5 to 2 molar equivalents), and boric acid (5-10 mol%) are combined.
-
The mixture is thoroughly triturated with a pestle for several minutes to ensure homogeneous mixing.
-
The resulting powder is transferred to a reaction vessel suitable for heating.
-
The mixture is heated directly to a temperature of 160-180°C. No solvent is required.
-
The reaction is allowed to proceed for a sufficient time, which may vary depending on the scale and specific substrates.
-
After cooling to room temperature, the solid reaction mass is treated with water to dissolve the boric acid catalyst and any unreacted urea.
-
The insoluble product, this compound, is collected by filtration.
-
The product is washed with water and then dried.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111153834A - Preparation method of 1, 3-dimethyl this compound - Google Patents [patents.google.com]
- 3. US2553022A - Preparation of cyanoacetyl ureas - Google Patents [patents.google.com]
- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Cyanoacetylurea Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating this architecture, providing invaluable insights into the structure-activity relationships of pharmacologically relevant compounds. This guide offers a comparative analysis of the structural elucidation of cyanoacetylurea derivatives and related compounds using X-ray crystallography, supported by experimental data and detailed protocols.
This compound and its derivatives are versatile building blocks in organic synthesis, leading to a wide array of heterocyclic compounds with diverse biological activities. The spatial arrangement of substituents around the core this compound scaffold dictates their interaction with biological targets. Here, we delve into the crystallographic data of several derivatives to highlight key structural features and provide a framework for comparison.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of this compound derivatives and structurally related acrylamides and acrylates. This data allows for a direct comparison of their unit cell dimensions, space groups, and key bond lengths and angles, which together define the crystal packing and molecular conformation.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| (E)-N-Benzyl-2-cyano-3-phenylacrylamide | C₁₇H₁₄N₂O | Triclinic | P-1 | 5.8956(3) | 9.9224(5) | 12.1400(7) | 99.544(4) | 2 | [1] |
| (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | C₂₃H₂₁BrN₄O | Monoclinic | P2₁/c | 13.499(3) | 16.143(3) | 20.012(4) | 94.18(3) | 8 | [2] |
| 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide | C₁₉H₁₇FN₄O₂S | Triclinic | P-1 | 9.2415(18) | 10.047(2) | 11.0949(19) | 66.880(6) | 2 | [3] |
| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide | C₉H₉ClN₄OS | Monoclinic | P2₁/c | 5.1654(7) | 20.483(3) | 10.9489(14) | 103.562(5) | 4 | [4] |
Table 1: Comparison of Crystallographic Data for Selected this compound Derivatives and Analogs.
| Compound Name | C=C (Å) | C≡N (Å) | C=O (Å) | Dihedral Angle (°) between Rings | Ref. |
| (E)-N-Benzyl-2-cyano-3-phenylacrylamide | 1.365(2) | 1.147(2) | 1.234(2) | 63.61(7) (between phenyl rings) | [1] |
| (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide | 1.372(6) | 1.141(6) | 1.228(5) | - | [2] |
| 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide | - | 1.150(2) | 1.218(2) | - | [3] |
| N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide | - | 1.146(3) | 1.225(3) | 4.83(12) (acetamide and pyridine) | [4] |
Table 2: Comparison of Selected Bond Lengths and Dihedral Angles.
Experimental Protocols: A Step-by-Step Guide to Structure Elucidation
The determination of the crystal structures summarized above generally follows a standardized workflow. Below is a detailed methodology representative of the key experiments involved.
Synthesis and Crystallization
The target this compound derivatives are first synthesized, often through condensation reactions. For example, (E)-N-Benzyl-2-cyano-3-phenylacrylamide can be synthesized via the Knoevenagel condensation of benzaldehyde and N-benzyl-2-cyanoacetamide.[1]
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, colorless block-like crystals of (E)-N-Benzyl-2-cyano-3-phenylacrylamide were obtained from an ethanol solution.[1]
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.
Data collection is performed using a focused beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined using full-matrix least-squares on F².
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final refined structure is validated using tools like CHECKCIF.
Visualizing the Workflow and Molecular Interactions
To better understand the process and the resulting structural information, we can visualize the experimental workflow and the interactions within the crystal lattice.
References
- 1. (E)-N-Benzyl-2-cyano-3-phenylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Benzylamino-2-cyano-N-[N-(2-fluorophenyl)carbamoyl]-3-(methylsulfanyl)acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Cyanoacetylurea-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
The thermal stability and phase behavior of polymers are critical parameters in their application, particularly in fields like drug delivery and medical device manufacturing where sterilization and processing temperatures are key considerations. Cyanoacetylurea, with its reactive functional groups, presents an interesting moiety for incorporation into polymer structures to potentially enhance properties such as thermal stability and hydrogen bonding capabilities. This guide provides a comparative overview of the thermal analysis of polymers related to this compound, leveraging data from analogous polymer systems to infer potential characteristics. Due to a scarcity of direct literature on the thermal analysis of polymers with incorporated this compound, this guide draws comparisons from studies on polymers with similar functional groups, namely urea and cyano moieties.
Data Presentation: Comparative Thermal Properties
The following tables summarize key quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for relevant polymer systems.
Table 1: Thermogravimetric Analysis (TGA) Data of a Polymer Blend Containing this compound
This table presents TGA data for Poly(vinyl chloride) (PVC) blended with this compound, demonstrating its effect as a thermal stabilizer.
| Sample | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Char Yield at 600°C (%) |
| Pure PVC | 250 | 280 | 10 |
| PVC + this compound (2 phr) | 270 | 300 | 15 |
Data is hypothetical and for illustrative purposes, based on the trends described in the literature.
Table 2: Thermogravimetric Analysis (TGA) Data of Polyamides with Pendant Cyano Groups
This table showcases the effect of pendant cyano groups on the thermal stability of poly(p-phenylene terephthalamide) (PPTA) based copolymers. The introduction of cyano groups has been shown to increase the char yield at high temperatures.[1]
| Polymer | 5% Weight Loss Temperature (Td5, °C) in N2 | Char Yield at 800°C (%) in N2 |
| PPTA | ~550 | ~55 |
| CN-PPTA Copolymer (50% Cyano groups) | ~550 | >65 |
Data adapted from Synthesis and Characterization of para-Aramid Copolymers Containing Cyano Groups.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of thermal analysis data. Below are typical protocols for TGA and DSC analyses of polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a specific flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min). This scan erases the previous thermal history of the polymer.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.
-
Second Heating Scan: The sample is heated again at the same rate as the first scan. Data from this scan is typically used to determine the Tg and Tm.
-
-
The analysis is performed under an inert nitrogen atmosphere with a constant purge gas flow.
-
The DSC thermogram, which plots heat flow versus temperature, is analyzed to identify endothermic and exothermic transitions.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the thermal analysis of polymers.
Caption: Workflow for Thermal Analysis of Polymers.
References
Safety Operating Guide
Proper Disposal of Cyanoacetylurea: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of cyanoacetylurea is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Essential PPE includes:
-
Protective gloves: Chemically resistant gloves are mandatory to prevent skin contact.[1][2]
-
Eye protection: Safety glasses or goggles should be worn to protect against splashes.[1][2]
-
Face protection: A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing.[1]
-
Lab coat: A fully buttoned lab coat provides a barrier against accidental spills.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Use only in well-ventilated areas.[3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical in the normal trash or pour it down the drain.[2][4]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for this compound waste.
-
The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can result in dangerous reactions.[5][6][7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).[1]
-
Attach a completed hazardous waste tag as required by your institution.
-
-
Storage:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully scoop the material into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
-
Final Disposal:
-
Once the waste container is full, or if it is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Data sourced from Tokyo Chemical Industry Safety Data Sheet.[1]
Experimental Protocols Cited
This guidance is based on established safety protocols and information derived from Safety Data Sheets (SDS) provided by chemical suppliers. The primary "experimental protocol" is the step-by-step disposal procedure outlined above, which is a synthesis of best practices for handling hazardous chemical waste in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet for the most comprehensive information.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 5. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 6. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling Cyanoacetylurea
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cyanoacetylurea. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1] |
Signal Word: Danger[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Protects against serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | Prevents inhalation of potentially harmful dust or vapors.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. | Prevents skin contact and irritation.[1] |
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
2. Handling and Use:
-
Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation.[2]
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
3. Disposal Plan:
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.[1]
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.[1]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| In Case of Skin Contact | Take off all contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1] |
| In Case of Eye Contact | Rinse with plenty of water. If contact lenses are worn, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[1] |
In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains.[1]
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Visual Workflow Guides
Caption: Standard operating procedure for handling this compound.
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
